3-Fluoro-5-(pentafluorosulfur)benzylamine
Description
Properties
IUPAC Name |
[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGCFDAJSOIINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pentafluorosulfanyl benzylamine derivatives structure-activity relationship
Title : Engineering the Future of Pharmacophores: Structure-Activity Relationships of Pentafluorosulfanyl (
Executive Summary
The pentafluorosulfanyl (
The Physicochemical Paradigm of the Group
To understand the SAR of
Causality in Drug Design : The
Table 1: Comparative Physicochemical Properties of Bioisosteric Substituents
| Substituent | Volume (ų) | Hammett Constant ( | Lipophilicity ( | Dipole Moment (D) |
| 16.8 | -0.17 | 0.56 | 0.4 | |
| 21.3 | 0.54 | 0.88 | 2.5 | |
| 31.8 | -0.20 | 1.98 | 0.5 | |
| 36.3 | 0.68 | 1.44 | 3.4 |
Synthetic Workflows: Overcoming Electronic Deactivation
The synthesis of functionalized
Protocol: Copper-Catalyzed Ortho-Sulfonylation of
Step-by-Step Methodology (Self-Validating System) :
-
Imine Condensation : In a dry Schlenk tube, combine
-benzylamine (0.2 mmol) and 2-hydroxynicotinaldehyde (20 mol%). Dissolve in anhydrous DMF (2.0 mL).-
Validation Check: Withdraw a 5 µL aliquot, quench in MeCN, and analyze via LC-MS. A mass shift corresponding to the imine intermediate confirms successful TDG engagement before catalyst addition.
-
-
Catalyst Loading : Add
(15 mol%) and the sodium sulfinate salt (0.6 mmol). The Cu(II) center coordinates to the imine, pre-organizing the transition state. -
C-H Activation & Coupling : Heat the mixture to 110°C under an inert
atmosphere for 24 hours. The Cu(II) facilitates a single-electron transfer (SET) to generate a sulfonyl radical, which attacks the ortho position. -
Hydrolysis & Recovery : Cool to room temperature and add 1M HCl (1.0 mL) to hydrolyze the imine, releasing the functionalized
-benzylamine and regenerating the TDG[1].-
Validation Check: Chiral HPLC analysis must be performed if an
-alkyl- -benzylamine was used. The reaction conditions are designed to retain >99% enantiomeric excess (ee)[1].
-
Workflow of Cu-catalyzed ortho-sulfonylation of SF5-benzylamines via Transient Directing Groups.
SAR Dynamics: Amplifying Target Affinity
The integration of
Case Study: CDK2 Allosteric Inhibitors
In the development of anthranilic acid/indole-based CDK2 inhibitors, replacing a nitro group with an
Causality of Affinity Enhancement : The
Table 2: SAR of R3-Substituted Benzylamine Derivatives against CDK2
| Compound ID | R3 Substituent | Lipophilic Ligand Efficiency (LLE) | Half-life (Mouse Microsomes) | |
| TW-8-67-2 | > 4000 | 4.58 | < 15 min | |
| Cmpd 19 | 850 | 4.90 | 30 min | |
| EF-4-177 | 7.4 | 5.62 | > 105 min |
Metabolic Stability and Pharmacokinetics
A critical vulnerability of benzylamines is their susceptibility to oxidative deamination by Monoamine Oxidase (MAO) and benzylic hydroxylation by Cytochrome P450s[3]. The
Steric Shielding Mechanism : The octahedral geometry of
Mechanism of metabolic stability imparted by SF5 steric shielding against MAO clearance.
Protocol: High-Throughput SAR Validation via Isothermal Titration Calorimetry (ITC)
To accurately quantify the binding thermodynamics (
Step-by-Step Methodology :
-
Protein Preparation : Dialyze the target protein (e.g., CDK2) overnight against the assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO).
-
Validation Check: Measure protein concentration post-dialysis using
. The exact molarity is critical for accurate stoichiometry (N) calculation.
-
-
Ligand Preparation : Dissolve the
-benzylamine derivative in the exact same dialysate to prevent heat-of-dilution artifacts from buffer mismatch. Prepare the ligand at 10x the protein concentration. -
Titration Execution : Load the protein (10 µM) into the sample cell and the
-ligand (100 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 120-second spacing between injections. -
Data Analysis : Integrate the heat peaks and fit the data to a one-set-of-sites binding model.
-
Validation Check: Ensure the stoichiometric parameter (N) is between 0.9 and 1.1. If N < 0.8, it indicates protein degradation or inaccurate ligand concentration, invalidating the SAR data point.
-
References
-
Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv.[Link]
-
The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors. ChemRxiv.[Link]
-
Mechanistic analysis of the 3-methyllumiflavin-promoted oxidative deamination of benzylamine. A potential model for monoamine oxidase catalysis. Journal of the American Chemical Society.[Link]
Sources
Technical Guide: Lipophilicity & Physicochemical Profiling of 3-Fluoro-5-(pentafluorosulfur)benzylamine
[1]
Executive Summary
In modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount for central nervous system (CNS) and systemic drug delivery. This guide provides an in-depth technical analysis of 3-Fluoro-5-(pentafluorosulfur)benzylamine (CAS: 1240257-73-1), specifically contrasting it with its trifluoromethyl analogue, 3-Fluoro-5-(trifluoromethyl)benzylamine .[1]
The "Super-Trifluoromethyl" effect of the pentafluorosulfanyl (SF₅) group offers a strategic advantage: it provides a significant increase in lipophilicity and metabolic resistance without the liability of reactive metabolites, while simultaneously modulating the pKₐ of the amine to favor membrane permeability.
Part 1: The "Super-Trifluoromethyl" Effect
Structural & Electronic Divergence
To understand the lipophilicity profile of the target molecule, one must first quantify the difference between the SF₅ and CF₃ substituents.[2] While often termed bioisosteres, their physicochemical impact is distinct.[1]
| Property | Trifluoromethyl (–CF₃) | Pentafluorosulfanyl (–SF₅) | Impact on Drug Design |
| Geometry | Tetrahedral ( | Square Pyramidal ( | SF₅ creates a unique steric block, preventing metabolic attack at adjacent sites.[1] |
| Volume (Van der Waals) | ~34.6 ų | ~55.4 ų | SF₅ is bulkier (between t-Butyl and CF₃), filling hydrophobic pockets more effectively.[1] |
| Electronegativity ( | 0.54 | 0.68 | SF₅ is more electron-withdrawing, lowering the pKₐ of the benzylamine nitrogen more effectively. |
| Lipophilicity ( | 0.88 - 1.09 | 1.23 - 1.51 | SF₅ is significantly more lipophilic , driving LogP up by ~0.4–0.6 units vs CF₃.[1] |
The 3-Fluoro Substitution
The inclusion of a fluorine atom at the 3-position (meta) is not merely decorative. It serves two critical functions:
-
Metabolic Blocking: It protects the aromatic ring from Phase I oxidative metabolism (CYP450 hydroxylation) at a susceptible site.
-
pKa Modulation: In concert with the 5-SF₅ group, it exerts an inductive pull (
effect) on the benzylic amine, reducing basicity and reducing the energy penalty for desolvation during membrane transit.[1]
Part 2: Physicochemical Profiling
Predicted Lipophilicity (LogP/LogD)
Using the Hansch substituent constants identified in the technical literature, we can derive the theoretical lipophilicity shift between the two analogues.
Base Scaffold: Benzylamine (LogP
1. 3-Fluoro-5-(trifluoromethyl)benzylamine [1][3]
2. This compound
Conclusion: The SF₅ analogue exhibits a
Strategic Decision Workflow
Figure 1: Decision matrix for selecting between Trifluoromethyl and Pentafluorosulfanyl substitutions based on physicochemical needs.
Part 3: Experimental Determination Protocol
Relying solely on calculated LogP (cLogP) is insufficient for fluorinated amines due to specific solvation effects involving the amine nitrogen. The following protocol utilizes Chromatographic Hydrophobicity Index (CHI) measurements, which correlate highly with Lipophilicity.
Protocol: Fast-Gradient HPLC LogD Determination
Objective: Determine the distribution coefficient (LogD) at pH 7.4.
Reagents:
-
Test Compounds: 10 mM DMSO stocks of SF₅ and CF₃ analogues.
-
Standards: Mixture of 5 reference compounds with known LogP (e.g., Theophylline, Benzene, Toluene, Xylene, Naphthalene).[1]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
Workflow:
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) to ensure adequate retention of the lipophilic SF₅ moiety.[1]
-
Gradient:
-
0–2 min: 0% B (Isocratic hold)
-
2–10 min: 0%
100% B (Linear gradient) -
10–12 min: 100% B
-
-
Detection: UV absorbance at 254 nm.
-
Calculation:
-
Convert retention times (
) to CHI values using the calibration curve from standards. - (Equation varies by specific column calibration).[1]
-
Self-Validating Step: Include Triphenylene as a high-lipophilicity internal standard. If the SF₅ analogue elutes after the CF₃ analogue but before Triphenylene, the system is valid. If SF₅ elutes earlier than CF₃, check for column collapse or pH drift (amine protonation).[1]
Part 4: Synthesis Pathway[5]
Access to the This compound is less trivial than the CF₃ analogue. The following route is recommended for high-purity synthesis suitable for biological testing.
Recommended Route: Reductive Amination via Aldehyde
This route avoids the harsh conditions of direct nitration and provides a clean conversion to the amine.
Figure 2: Synthetic route from the aryl bromide precursor to the target benzylamine.
Detailed Methodology:
-
Formylation: Treat 3-bromo-5-fluoro-1-(pentafluorosulfur)benzene with n-butyllithium in dry THF at -78°C. Quench with DMF to yield the benzaldehyde.
-
Reductive Amination: Dissolve the aldehyde in methanol. Add excess Ammonium Acetate (
) and Sodium Cyanoborohydride ( ). Stir at room temperature for 12 hours. -
Workup: Acidify to pH 2 to decompose excess hydride, then basify to pH 10 with NaOH. Extract with DCM. The SF₅ group is stable to these standard hydrolytic conditions.[4][5]
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1] Chemical Reviews, 115(2), 1130–1190.[1] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules.[1] Journal of Fluorine Chemistry, 143, 57–93. Link
-
SynQuest Laboratories. Product Entry: 3-Fluoro-5-(pentafluorothio)benzylamine.[1][6] Link
-
Wuitschik, G., et al. (2010). The Pentafluorosulfanyl Group as a Bioisostere of the Trifluoromethyl Group: Effect on Physicochemical Properties and Biological Activity. Angewandte Chemie International Edition, 49(47), 8993–8995. Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-5-(trifluoromethyl)benzylamine | CAS 150517-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. amphoteros.com [amphoteros.com]
- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(PENTAFLUOROSULFUR)BENZYLAMINE-Molbase [molbase.com]
The Pentafluorosulfanyl (SF5) Group in Drug Design: A Technical Guide to Chemical Stability and Bioisosteric Utility
[1]
Executive Summary
The pentafluorosulfanyl group (SF
Part 1: The Physicochemical Triad
To understand the stability of the SF
Electronic and Steric Properties
The SF
Key Comparative Metrics:
| Property | Trifluoromethyl (-CF | Pentafluorosulfanyl (-SF | Impact on Drug Design |
| Hammett Constant ( | 0.54 | 0.68 | SF |
| Hammett Constant ( | 0.43 | 0.61 | Stronger inductive effect enhances acidity of neighboring protons (e.g., phenols, amides). |
| Lipophilicity ( | 0.88 | 1.51 | SF |
| Van der Waals Volume | ~40 Å | ~85 Å | SF |
Visualization: Structure-Property Logic
The following diagram illustrates how the intrinsic properties of the SF
Caption: Causal flow from SF5 physicochemical attributes to specific pharmacodynamic and pharmacokinetic advantages.
Part 2: Chemical & Metabolic Stability Profile
Hydrolytic and Thermal Resistance
The SF
-
Acid/Base Stability: SF
-arenes are generally resistant to hydrolysis under strong acidic (e.g., concentrated H SO , 100°C) and basic (e.g., 4M NaOH, reflux) conditions. -
Redox Stability: The group survives catalytic hydrogenation (Pd/C, H
) and strong oxidative conditions (KMnO ), allowing for versatile synthetic manipulations of the scaffold after SF installation. -
The Exception (Photolysis): While stable physiologically, SF
compounds can degrade under intense UV radiation (environmental photolysis), releasing fluoride ions and forming sulfonates. This is relevant for storage and environmental impact assessments but rarely impacts in vivo stability.
Metabolic Stability (ADME)
The primary utility of SF
-
Para-Blockade: Placing SF
at the para-position of a phenyl ring effectively blocks CYP450-mediated hydroxylation. The steric bulk prevents the enzyme's heme iron from accessing the ring carbon. -
Electronic Deactivation: The strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
Part 3: Experimental Protocols
Protocol A: Comparative Hydrolytic Stress Testing
Objective: To validate the chemical stability of an SF
Materials:
-
Test Compound (SF
analog) and Control (CF analog). -
Solvents: Acetonitrile (ACN), 1M HCl, 1M NaOH, 30% H
O . -
Analysis: HPLC-UV or LC-MS.[6]
Workflow:
-
Preparation: Prepare 1 mM stock solutions of both compounds in ACN.
-
Acid Stress: Mix 100 µL stock + 100 µL 1M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Mix 100 µL stock + 100 µL 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 100 µL stock + 100 µL 30% H
O . Incubate at RT for 24 hours. -
Quantification: Dilute samples 1:10 in mobile phase and analyze via HPLC.
-
Calculation: % Recovery = (Peak Area
/ Peak Area ) × 100.-
Success Criterion: >95% recovery indicates high chemical stability.
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: To determine the intrinsic clearance (
Methodological Insight:
Because SF
Caption: Workflow for assessing metabolic stability in liver microsomes.
Step-by-Step Procedure:
-
Reaction Mix: Prepare a mixture of Phosphate Buffer (100 mM, pH 7.4) and Liver Microsomes (final conc. 0.5 mg/mL).
-
Dosing: Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Time Points: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion depletion.
-
Note: SF
compounds often do not ionize well in ESI+. Consider ESI- or APCI if signal is low.
-
Part 4: Synthetic Accessibility & Handling
While the final SF
-
Safety Note: SF
Cl is a gas at room temperature and is toxic. Reactions should be performed in a sealed pressure vessel or using bench-stable surrogates if available. -
Recent Advances: Radical pentafluorosulfanylation using photo-redox catalysis has made this chemistry more accessible, avoiding the use of gaseous SF
Cl in some protocols.
References
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][7][3][5][8][9][10][11][12][13][14] Retrieved from [Link]
-
Tokunaga, E., et al. (2021).[10] When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Royal Society of Chemistry. Retrieved from [Link]
-
Jackson, D. A., & Mabury, S. A. (2009).[6] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. Retrieved from [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Guide: Novel Fluorinated Building Blocks for Agrochemical Synthesis
Executive Summary: Beyond the Trifluoromethyl Group
For decades, the trifluoromethyl group (
This guide analyzes three classes of novel fluorinated building blocks that are redefining structure-activity relationships (SAR) in modern fungicides and insecticides:
-
The Hydrogen Bonders: Difluoromethyl (
) and Difluoromethoxy ( ).[2] -
The Steric Giants: Pentafluorosulfanyl (
).[2][3][4][5] -
The Click-Ready: Sulfonyl Fluorides (
) for SuFEx chemistry.
The Fluorine Effect: Physicochemical Logic
Before selecting a building block, one must understand the specific "fluorine effect" required.[1] The following decision matrix illustrates the causal relationship between specific fluorinated motifs and their biological impact.
Figure 1: Decision matrix for selecting fluorinated motifs based on desired physicochemical outcomes.
Class I: The "Hydrogen Bonders" ( )[2]
The difluoromethyl group is arguably the most critical building block in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen).[1]
Why It Works (The Mechanism)
Unlike
Key Building Block: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
This acid is the universal precursor for the "pyrazole-carboxamide" class of fungicides.[2]
Experimental Protocol: Industrial Synthesis of DFPA
This protocol is adapted from optimized routes used in the synthesis of Fluxapyroxad intermediates.
Objective: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from ethyl difluoroacetate.
Reagents:
-
Ethyl difluoroacetate (CAS: 454-31-9)[2]
-
Triethyl orthoformate (TEOF)[2]
-
Acetic anhydride (
)[2] -
Methylhydrazine (MMH) - Caution: Genotoxic[2]
-
Sodium Hydroxide (NaOH)[2]
Step-by-Step Methodology:
-
Claisen Condensation (Formation of Enol Ether):
-
Charge a reactor with Ethyl difluoroacetate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.5 eq).[1]
-
Heat the mixture to reflux (
) for 6–8 hours. -
Mechanism:[2][3][4][6][7] The reaction forms the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[1]
-
Distill off low-boiling byproducts (ethyl acetate, acetic acid) to drive equilibrium.[1]
-
-
Cyclization (Pyrazole Formation):
-
Dissolve the crude intermediate in ethanol. Cool to
.[2][8]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Slowly add Methylhydrazine (1.05 eq) dropwise, maintaining temperature
to control regioselectivity. -
Critical Control Point: The reaction produces two isomers. Low temperature favors the desired 1-methyl-3-difluoromethyl isomer over the 1-methyl-5-difluoromethyl byproduct.[2]
-
Stir at room temperature for 2 hours.
-
-
Hydrolysis:
-
Add 10% aqueous NaOH (2.0 eq) directly to the reaction mixture.
-
Stir at
for 1 hour to hydrolyze the ethyl ester. -
Cool to room temperature and acidify with HCl to pH 2.
-
The product precipitates as a white solid. Filter, wash with cold water, and dry.[1]
-
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 85–92% (optimized) |
| Purity | >98% (HPLC) |
| Regio-ratio | >95:5 (3-CHF2 vs 5-CHF2) |
| Appearance | White crystalline solid |[2]
Class II: The "Steric Giants" ( )[2]
Often called the "Super-Trifluoromethyl" group, the pentafluorosulfanyl group is chemically inert, thermally stable, and possesses a high dipole moment.[1]
Why It Works
-
Geometry: It has a square pyramidal geometry, creating a distinct steric volume that can fill large hydrophobic pockets in enzymes (e.g., kinases or insect GABA receptors) more effectively than a flat aromatic ring or a small
group.[1] -
Lipophilicity: It is significantly more lipophilic than
( ), improving bioavailability for systemic agrochemicals.[1]
Emerging Protocol: Radical Pentafluorosulfanylation
Historically, introducing
Workflow:
-
Generation:
is a gas at room temperature (bp ).[2] It is often generated ex situ or handled in solution (hexane).[2] -
Reaction: Under UV light or using a radical initiator (
), the radical adds to a terminal alkene. -
Termination: The carbon radical abstracts a chlorine atom, resulting in a
-chloro- compound, which can be eliminated to form a vinyl- building block.[1]
Class III: The "Click-Ready" (SuFEx)[2]
Sulfur(VI) Fluoride Exchange (SuFEx) is a new frontier in agrochemistry, moving beyond simple stability to "reactive" stability.[1]
The Concept
Sulfonyl fluorides (
Agrochemical Application
Recent studies have shown that cyclic sulfonamides synthesized via SuFEx exhibit potent activity against Plutella xylostella (Diamondback moth) and Rhizoctonia solani (Rice sheath blight).[9] The
Synthetic Workflow Visualization
The following diagram details the synthetic logic for the DFPA building block, highlighting the critical regioselectivity step.
Figure 2: Synthetic pathway for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).
References
-
Fujimoto, T., et al. (2010).[1] "Synthesis and Biological Activity of Novel Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides." Journal of Pesticide Science. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2]
-
Togni, A., et al. (2010).[1] "A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation." Chemistry – A European Journal. Link[2]
-
Sowaileh, M. F., et al. (2017).[1] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem. Link[2]
-
Wang, J., et al. (2025).[1] "SuFEx Reaction-Driven Synthesis of New Cyclic Sulfonamide Derivatives With Insecticidal and Fungicidal Bioactivities." Chemistry & Biodiversity.[2] Link[2]
-
Pazenok, S., & Lui, N. (2015).[1] "The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." Bayer CropScience Patent WO2011131615.[2] Link
Sources
- 1. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidï¼DFPAï¼ -A key building block for novel fungicides- ï½ Technology and Innovation ï½ AGC [agc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. SuFEx Reaction-Driven Synthesis of New Cyclic Sulfonamide Derivatives With Insecticidal and Fungicidal Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of 3-fluoro-5-pentafluorosulfanyl moiety
An In-depth Technical Guide to the Electronic Properties of the 3-Fluoro-5-Pentafluorosulfanyl Moiety
Introduction: Unveiling a "Super-Trifluoromethyl" Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. While the trifluoromethyl (-CF3) group has long been a workhorse for chemists, the pentafluorosulfanyl (SF5) group has emerged as a substituent of exceptional interest.[1][2][3] Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique and powerful combination of electronic and steric characteristics.[2][3][4][5] It possesses immense electronegativity, high thermal and chemical stability, and, counterintuitively, significant lipophilicity.[1][3][5][6]
This guide focuses specifically on the 3-fluoro-5-pentafluorosulfanyl substitution pattern on an aromatic ring. The addition of a fluorine atom meta to the already potent SF5 group creates a unique electronic environment. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core electronic properties of this moiety, its impact on physicochemical parameters, and its practical application. We will explore the causality behind its effects and provide validated experimental and computational approaches for its characterization.
Core Electronic Characteristics: A Dual-Engine of Electron Withdrawal
The defining feature of the 3-fluoro-5-pentafluorosulfanyl moiety is its profound electron-withdrawing capability, which arises from the synergistic effects of both the SF5 and the fluorine substituents.
Hammett Parameters: Quantifying Electron Demand
The electronic influence of a substituent on an aromatic ring is quantitatively described by the Hammett equation, which uses substituent constants (σ).[7] The SF5 group is one of the most strongly electron-withdrawing groups known, primarily through a powerful negative inductive effect (-I).[8] This is reflected in its large, positive Hammett constants. The addition of a meta-fluorine atom, which also operates through a strong -I effect, further depletes the aromatic ring of electron density.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Hansch Lipophilicity (π) | Molecular Volume (ų) |
| -SF5 | 0.68[8][9] | 0.61[10] | 1.23[9][10] | 55.4[9][10] |
| -CF3 | 0.53[9] | 0.43[10] | 0.88[9][10] | 34.6[10] |
| -NO2 | 0.78[11] | 0.71[11] | -0.28 | ~31.9 |
| -CN | 0.66[8] | 0.56 | -0.57 | ~28.5 |
| -F | 0.06[11] | 0.34[11] | 0.14 | ~9.2 |
Data compiled from multiple sources for comparison.
As the table shows, the SF5 group's electron-withdrawing strength (σ values) is comparable to the nitro group and stronger than the trifluoromethyl group.[8] Unlike the nitro group, which has a significant resonance component, the SF5 group's effect is dominated by induction and a small contribution from negative hyperconjugation.[8]
Electrostatic Potential and Dipole Moment
The combined inductive pull of the SF5 and fluorine groups creates a highly electron-deficient (electrophilic) aromatic ring and a very large molecular dipole moment.[12] This can be visualized through computational chemistry.
Computational Workflow: Electrostatic Potential (ESP) Map Generation
Caption: Workflow for generating an Electrostatic Potential map.
An ESP map of a molecule like 3-fluoro-5-(pentafluorosulfanyl)aniline would show a strong positive potential (blue color) across the aromatic ring, indicating its electrophilic nature, and a strong negative potential (red color) around the fluorine atoms of the SF5 group. This profound dipole can be leveraged to control reaction stereochemistry and influence molecular packing in materials.[12][13]
Impact on Physicochemical Properties: A Chemist's Toolkit
The powerful electronic effects of the 3-fluoro-5-pentafluorosulfanyl moiety directly translate into predictable and significant changes in key physicochemical properties that are critical for drug design and material science.
Modulation of pKa
The acidity or basicity of a functional group is directly tied to the electronic environment. The extreme electron-withdrawing nature of the 3-fluoro-5-pentafluorosulfanyl-substituted ring drastically reduces the basicity of an attached amino group. For 3-fluoro-5-(pentafluorosulfanyl)aniline, the electron density on the nitrogen is severely diminished, making the lone pair much less available for protonation. This results in a significantly lower pKa for its conjugate acid compared to aniline or even 4-nitroaniline.
Experimental Protocol: pKa Determination via Potentiometric Titration
-
Preparation: Accurately weigh ~10-20 mg of the amine compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Calibration: Calibrate a pH meter and electrode using standard buffers (pH 4, 7, 10) at a constant temperature (e.g., 25 °C).
-
Titration Setup: Place the sample solution in a jacketed beaker with constant stirring. Immerse the calibrated pH electrode.
-
Acidification: Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amine.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. Alternatively, a Gran plot or derivative plot can be used to precisely locate the equivalence point.
Enhancing Lipophilicity (LogP)
A remarkable and highly valuable feature of the SF5 group is its ability to increase lipophilicity despite its high polarity.[1][12][13] The Hansch parameter (π) of 1.23 for SF5 is significantly higher than that of CF3 (0.88), indicating a greater contribution to lipophilicity.[9][10] This property is crucial in drug design, as increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially improving bioavailability.[1] The fluorine atom contributes modestly to this effect.
Ensuring Stability
The SF5 group is renowned for its exceptional thermal and chemical stability, a consequence of the strong sulfur-fluorine bonds.[1][6][9] Molecules incorporating this moiety are generally robust and resistant to degradation under harsh acidic or basic conditions and common metabolic pathways.[9] This inherent stability is a significant advantage in developing durable materials and metabolically stable drug candidates.[1]
Synthesis of Key Building Blocks
The utility of the SF5 group was historically limited by synthetic accessibility. However, recent advancements have made key building blocks more available. A common and crucial intermediate is 3-fluoro-5-(pentafluorosulfanyl)aniline.
Synthetic Workflow: Preparation of 3-Fluoro-5-(pentafluorosulfanyl)aniline
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Characterization Protocol for 3-Fluoro-5-(pentafluorosulfanyl)benzylamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Introduction
The pentafluorosulfanyl (
3-Fluoro-5-(pentafluorosulfanyl)benzylamine is a highly sought-after building block for designing CNS-active agents, agrochemicals, and novel kinase inhibitors. The combination of a meta-fluorine atom and an
Mechanistic Rationale & Retrosynthetic Strategy
To ensure a self-validating and scalable system, the synthetic route is designed with strict chemoselectivity in mind. The causality behind each reagent choice is as follows:
-
Step 1: Fluorodenitration. 3,5-Dinitro-1-(pentafluorosulfanyl)benzene undergoes a highly regioselective nucleophilic aromatic substitution (
) with Tetrabutylammonium fluoride (TBAF). The intense electron-withdrawing nature of the group ( ) and the meta-nitro groups activates the ring, allowing the nucleophilic fluoride to smoothly displace one nitro group[1]. -
Step 2: Chemoselective Nitro Reduction. The resulting 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene is reduced using Béchamp conditions (Fe/
). This mild single-electron transfer method is specifically chosen over palladium-catalyzed hydrogenation to strictly prevent hydrodefluorination of the sensitive aryl-fluorine bond. -
Step 3: Sandmeyer Cyanation. The aniline intermediate is diazotized and treated with CuCN. The radical-nucleophilic mechanism effectively installs the nitrile group, serving as the necessary carbon homologation step required for the benzylamine.
-
Step 4: Nitrile Reduction. Borane-THF (
) is utilized to reduce the benzonitrile to the target benzylamine. is highly chemoselective, avoiding the reductive cleavage of the group or the C-F bond, which are known risks when using harsher reagents like or dissolving metals.
Workflow Diagram
Figure 1: Four-step synthetic workflow for 3-Fluoro-5-(pentafluorosulfanyl)benzylamine.
Step-by-Step Experimental Protocols
General Safety Note: All reactions involving
Protocol 1: Synthesis of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene
-
Setup: Dissolve 3,5-dinitro-1-(pentafluorosulfanyl)benzene (10.0 g, 34.0 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.
-
Addition: Add TBAF trihydrate (12.8 g, 40.8 mmol, 1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS to ensure complete consumption of the starting material [1].
-
Workup: Cool to room temperature, quench with distilled water (150 mL), and extract with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to afford the product as a pale yellow oil.
Protocol 2: Synthesis of 3-Fluoro-5-(pentafluorosulfanyl)aniline
-
Setup: Suspend the nitro compound from Step 1 (7.0 g, 26.2 mmol) in a mixture of EtOH (80 mL) and water (20 mL).
-
Addition: Add Iron powder (7.3 g, 131 mmol, 5.0 eq) and
(7.0 g, 131 mmol, 5.0 eq). -
Reaction: Reflux the mixture vigorously at 85 °C for 2 hours.
-
Workup: Filter the hot suspension through a pad of Celite to remove iron salts, washing the filter cake with hot EtOH (
mL). Concentrate the filtrate to remove EtOH, dilute with EtOAc (100 mL), and wash with saturated aqueous . -
Isolation: Dry the organic layer over
and evaporate to yield the aniline intermediate.
Protocol 3: Synthesis of 3-Fluoro-5-(pentafluorosulfanyl)benzonitrile
-
Diazotization: Suspend the aniline (5.5 g, 23.2 mmol) in 6 M HCl (30 mL) and cool to 0 °C in an ice bath. Add a solution of
(1.76 g, 25.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. -
Cyanation Reagent: In a separate flask, prepare a solution of CuCN (2.5 g, 27.8 mmol) and KCN (3.0 g, 46.4 mmol) in water (25 mL) and cool to 0 °C.
-
Reaction: Neutralize the diazonium solution carefully with aqueous
to pH 6-7, then add it dropwise to the CuCN/KCN solution. Stir at 0 °C for 1 hour, then warm to room temperature and heat to 60 °C for 1 hour. -
Workup: Cool, extract with EtOAc (
mL), wash with brine, dry, and concentrate. Purify by column chromatography to yield the benzonitrile. (Note: Quench all cyanide waste with sodium hypochlorite at pH > 10).
Protocol 4: Synthesis of 3-Fluoro-5-(pentafluorosulfanyl)benzylamine
-
Setup: Dissolve the benzonitrile (4.0 g, 16.2 mmol) in anhydrous THF (20 mL) under argon.
-
Reduction: Add
(1 M in THF, 48.6 mL, 48.6 mmol, 3.0 eq) dropwise at 0 °C. -
Reaction: Reflux the reaction mixture at 70 °C for 12 hours.
-
Quench: Cool to 0 °C and carefully quench by the dropwise addition of MeOH (15 mL), followed by 2 M HCl (20 mL). Reflux for 1 hour to break the stable amine-borane complex.
-
Workup: Cool to room temperature, remove THF/MeOH under reduced pressure. Basify the aqueous residue with 2 M NaOH to pH > 10, and extract with dichloromethane (
mL). -
Isolation: Dry over
, filter, and concentrate to afford the target benzylamine. Form the HCl salt using ethereal HCl for long-term storage.
Analytical Validation & Data Presentation
A self-validating system for this synthesis relies heavily on
Table 1: Summary of Reaction Parameters and Key Analytical Markers
| Step | Intermediate/Product | Reagents & Conditions | Expected Yield | Key |
| 1 | 3-Fluoro-5-nitro-1-(SF | TBAF, DMF, 100 °C, 4h | 65-70% | |
| 2 | 3-Fluoro-5-(SF | Fe, NH | 85-90% | |
| 3 | 3-Fluoro-5-(SF | NaNO | 55-60% | |
| 4 | 3-Fluoro-5-(SF | BH | 75-80% |
References
-
Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry, 2016, 12, 192–197. URL: [Link][1]
-
Title: Preparation and utility of organic pentafluorosulfanyl-containing compounds Source: Chemical Reviews, 2015, 115(2), 1130-1190. URL: [Link]
-
Title: Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules Source: Journal of Fluorine Chemistry, 2012, 143, 57-93. URL: [Link][2]
Sources
Peptide coupling conditions for SF5-containing benzylamines
Application Note: Optimized Peptide Coupling Conditions for -Containing Benzylamines
Executive Summary
The pentafluorosulfanyl group (
This guide provides a tiered protocol strategy—ranging from standard carbodiimide methods to high-efficiency uronium/phosphonium activators—specifically tailored to overcome the steric and electronic barriers imposed by the
Chemical Context: The Influence
To select the correct coupling condition, one must understand how the
Steric vs. Electronic Matrix
Unlike
-
Electronic Effect: The
group is strongly electron-withdrawing ( , ). This lowers the of the benzylamine (typically ~9.3 for unsubstituted) to approximately 8.0–8.5. While still nucleophilic, the amine is less reactive than standard alkyl amines. -
Steric Effect: The
group is bulky.-
Para/Meta: Steric impact on the amine is minimal; electronic effects dominate.
-
Ortho: The steric bulk is critical. The
group creates a "cone of protection" that can block the approach of bulky activated esters.
-
Solubility Considerations
The
-
Implication:
-benzylamines and their peptide products are often poorly soluble in pure aqueous buffers or methanol. -
Solvent Choice: High-grade DMF, NMP, or DCM/DMF mixtures are required.
Decision Matrix: Selecting a Coupling Strategy
Use the following workflow to determine the optimal protocol based on your specific substrate.
Figure 1: Decision tree for selecting coupling conditions based on steric demand.
Experimental Protocols
Protocol A: Standard Coupling (DIC/Oxyma)
Best for: Meta- or Para-
Materials:
-
Carboxylic Acid (1.0 equiv)
- -Benzylamine (1.1 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)
-
Solvent: DMF or DCM (0.1 M concentration)
Procedure:
-
Dissolve the Carboxylic Acid and Oxyma Pure in DMF.
-
Add DIC and stir for 2–3 minutes at Room Temperature (RT) to generate the active ester. Note: The solution may turn yellow.
-
Add the
-Benzylamine . -
Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.
(remove acid/Oxyma), and brine. Dry over .
Protocol B: High-Efficiency Coupling (HATU/HOAt)
Best for: Ortho-
Materials:
-
Carboxylic Acid (1.0 equiv)
- -Benzylamine (1.0 – 1.2 equiv)
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv, optional additive to boost rate)
-
DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolve Carboxylic Acid in anhydrous DMF under
. -
Add HATU and DIPEA .[3] Stir for 1 minute. Do not over-stir; the active ester can hydrolyze or rearrange (guanidinylation) if left too long without amine.
-
Immediately add the
-Benzylamine . -
Stir at RT for 1–12 hours.
-
Workup: Standard EtOAc extraction. Note: HATU byproducts are water-soluble but can be persistent; thorough washing with 5% LiCl solution helps remove DMF and urea byproducts.
Protocol C: The "Green" Scalable Option (T3P)
Best for: Scale-up (>1g) or extremely unreactive systems where epimerization is a concern. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activates the acid. It is non-toxic and yields water-soluble byproducts.
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv) and
-Benzylamine (1.1 equiv) in EtOAc or 2-MeTHF (preferred for green chemistry). -
Add Base (Pyridine or N-Methylmorpholine, 3.0 equiv).
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT and stir overnight.
-
Workup: Direct wash of the organic layer with water, 1M HCl, and Base. No filtration of urea required.
Data Summary: Reagent Comparison
| Feature | DIC / Oxyma | HATU / DIPEA | T3P / Pyridine |
| Reactivity | Moderate | Very High | High |
| Steric Tolerance | Low | High | Moderate-High |
| Racemization Risk | Low | Low-Moderate | Very Low |
| Byproduct Removal | Urea (insoluble in some solvents) | Soluble (requires washes) | Water Soluble (Easy) |
| Cost | Low | High | Moderate |
| Suitability for | Meta/Para isomers | Ortho isomers / Difficult cases | Scale-up |
Analytical & Purification Notes
When working with
-
The "Lipophilic Shift": In Reverse-Phase HPLC (C18), the
group will shift retention times significantly later compared to or chloro-analogs.-
Recommendation: Increase the organic gradient slope (e.g., 50-100% B over 20 mins) to ensure elution.
-
-
NMR Silence: The
group is invisible in and NMR (except for C-F coupling).-
Verification: You must run
NMR. The group appears as a characteristic AB4 pattern (doublet of pentets) usually between +60 and +90 ppm, distinct from (-60 ppm).
-
-
Mass Spectrometry:
compounds ionize well in ESI+ but the mass difference (+127 Da vs H) is unique.
References
-
Synthesis and Properties of SF5-Containing Compounds
-
Peptide Coupling with Electron-Deficient Amines
- Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
SF5 Amino Acid Comp
- Cobb, S. L. et al. "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry, 2018.
-
T3P Applic
- "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Reagents for introducing 3-Fluoro-5-(pentafluorosulfur)benzylamine into scaffolds
Application Note: Strategies for Introducing the 3-Fluoro-5-(pentafluorosulfur)benzyl Moiety into Drug Scaffolds
Executive Summary: The "Super-Fluorinated" Advantage
In modern medicinal chemistry, the pentafluorosulfanyl group (SF₅) has emerged as a superior bioisostere to the trifluoromethyl group (CF₃), often termed "Super-CF₃."[1] When combined with a fluorine atom at the meta position, the 3-Fluoro-5-(pentafluorosulfur)benzyl motif offers a unique pharmacological profile.
This specific substitution pattern provides three critical advantages for lead optimization:
-
Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic (π ≈ 1.51) than CF₃ (π ≈ 0.88), improving membrane permeability for polar scaffolds.
-
Metabolic Blocking: The high bond dissociation energy of the C-F and S-F bonds, combined with the steric bulk of the SF₅ group and the electronic deactivation from the 3-fluoro substituent, effectively blocks oxidative metabolism (P450) at the benzylic and ring positions.
-
Electronic Modulation: The strong electron-withdrawing nature (Hammett
≈ 0.68) lowers the pKa of the benzylic amine, reducing the potential for hERG channel inhibition often associated with highly basic amines.
This guide details the reagents and validated protocols for introducing this high-value motif into diverse chemical scaffolds.
Reagent Profile & Selection Guide
Effective introduction of this moiety depends on the functional handle available on your scaffold. Two primary reagents are commercially available and serve as the standard building blocks.
Primary Reagents
| Reagent Name | Structure / CAS | Physical State | Primary Application |
| 3-Fluoro-5-(pentafluorosulfur)benzylamine | CAS: 1240257-73-1MW: 251.19 g/mol Form: Colorless liquid or HCl salt | Amide Coupling: Reacting with scaffold carboxylic acids.Reductive Amination: Reacting with scaffold aldehydes/ketones.SnAr: Reacting with heteroaryl halides. | |
| 3-Fluoro-5-(pentafluorosulfur)benzyl bromide | CAS: 1240257-20-8MW: 315.07 g/mol Form: Solid/Liquid | Alkylation: Reacting with scaffold phenols, thiols, or secondary amines. |
Reagent Decision Matrix
Use the following decision tree to select the optimal synthetic route based on your scaffold's functional group.
Figure 1: Synthetic decision matrix for selecting the appropriate reagent and protocol.
Detailed Experimental Protocols
Protocol A: Amide Coupling (General Purpose)
Target: Formation of Amides from Scaffold Acids.
Context: The 3-F-5-SF₅-benzylamine is less nucleophilic than standard benzylamine due to the inductive electron-withdrawing effect of the SF₅ and F groups. Standard EDC/HOBt conditions may be sluggish. HATU is the preferred coupling agent to ensure complete conversion.
Materials:
-
Scaffold Acid (1.0 equiv)
-
This compound (1.1 – 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DMF/DCM (1:1)
Procedure:
-
Activation: Dissolve the Scaffold Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv) and stir at room temperature (RT) for 5–10 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Note: The product will be significantly more lipophilic than the starting material.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The SF₅ group provides excellent separation on silica.
Protocol B: Reductive Amination
Target: Formation of Secondary Amines from Scaffold Aldehydes.
Context: This method creates a flexible linker. The reduced basicity of the resulting secondary amine (due to the SF₅ benzyl group) is advantageous for improving metabolic stability.
Procedure:
-
Dissolve Scaffold Aldehyde (1.0 equiv) and this compound (1.1 equiv) in DCE (Dichloroethane) or DCM.
-
Add catalytic Acetic Acid (1–2 drops) to adjust pH to ~5–6.
-
Stir for 30 minutes to allow imine formation.
-
Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv) in one portion.
-
Stir at RT for 4–16 hours.
-
Quench with saturated aqueous NaHCO₃. Extract with DCM.
Protocol C: Alkylation of Phenols
Target: Formation of Ethers using the Benzyl Bromide Reagent.
Context: Used when the scaffold contains a hydroxyl group (e.g., tyrosine mimics, phenols).
Procedure:
-
Dissolve Scaffold Phenol (1.0 equiv) in Acetone or DMF.
-
Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).
-
Add 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.1 equiv).
-
Heat to 60°C (Acetone) or 80°C (DMF) for 2–6 hours.
-
Caution: Benzyl bromides are lachrymators. Handle in a fume hood.
Analytical Validation & Troubleshooting
Validating the presence of the SF₅ group requires specific attention to NMR and Mass Spectrometry data.
NMR Characterization
The SF₅ group has a distinct 19F NMR signature that is diagnostic for successful incorporation.
| Nucleus | Signal Characteristics | Interpretation |
| 19F NMR | Doublet (~80-90 ppm) (Integral 4F)Pentet (~60-70 ppm) (Integral 1F) | The SF₅ group forms an AB₄ spin system. The equatorial fluorines (4F) appear as a doublet, and the axial fluorine (1F) appears as a pentet (or multiplet). |
| 19F NMR | Singlet/Multiplet (~ -110 ppm) | The aromatic fluorine at position 3. |
| 1H NMR | Doublet (~4.5 ppm) | Benzylic CH₂ protons (coupled to NH or F). |
Troubleshooting Guide
Figure 2: Troubleshooting logic for low-yielding couplings.
Common Pitfall:
-
Solubility: The SF₅ moiety drastically increases lipophilicity.[2] Reaction mixtures in methanol or acetonitrile may precipitate the product or intermediate prematurely. Recommendation: Maintain a minimum of 20% DCM or DMF in the reaction solvent.
References
-
Sowaileh, M. F., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 12(18), 1481–1490. Link
-
Altmonte, S., & Zanda, M. (2012). "Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules." Journal of Fluorine Chemistry, 143, 57–93. Link
-
SynQuest Laboratories. "Product Specification: 3-Fluoro-5-(pentafluorothio)benzylamine."[3] Catalog Number 6673-1-X0. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Application Notes and Protocols for the Safe Handling and Storage of Fluorinated Benzylamine Derivatives
Abstract
Fluorinated benzylamine derivatives are a pivotal class of compounds in contemporary drug discovery and development, offering unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability. However, the incorporation of fluorine atoms into the benzylamine scaffold introduces a distinct set of handling, storage, and safety considerations that demand rigorous protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of these valuable yet hazardous materials. By integrating established safety principles with specific insights into the reactivity and toxicity of fluorinated aromatic amines, these application notes aim to foster a culture of safety and ensure the integrity of both personnel and research.
Introduction: The Double-Edged Sword of Fluorination
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. In the context of benzylamines, fluorination can modulate pKa, improve resistance to oxidative metabolism, and enhance membrane permeability. However, these benefits are accompanied by altered hazard profiles. The high electronegativity of fluorine can influence the reactivity of the amine group and the aromatic ring, while the potential for the release of harmful fluoride-containing byproducts under certain conditions necessitates a cautious and informed approach. This guide will dissect the key safety considerations, from initial risk assessment to ultimate disposal, providing a framework for the safe and effective utilization of fluorinated benzylamine derivatives in a research setting.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For fluorinated benzylamine derivatives, the risks can be broadly categorized into chemical reactivity, toxicity, and physical hazards.
Table 1: Hazard Profile of Fluorinated Benzylamine Derivatives
| Hazard Category | Description | Preventative Measures |
| Toxicity | Aromatic amines are a class of compounds with known toxicities, including potential carcinogenicity and mutagenicity.[1] Fluorination can alter the metabolic pathways, potentially leading to the formation of toxic metabolites.[2][3] Acute exposure can cause irritation to the skin, eyes, and respiratory tract. | - Always handle in a certified chemical fume hood.[4][5] - Utilize appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] - Avoid inhalation, ingestion, and skin contact.[8] |
| Reactivity | Benzylamines are basic and can react exothermically with acids.[9] Fluorinated organic compounds can react violently with strong reducing agents and strong oxidizing agents.[10] Thermal decomposition may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[11] | - Segregate from incompatible materials, particularly acids and strong oxidizing agents.[9][12] - Avoid heating unless in a controlled environment. - Store away from sources of ignition if the compound has a low flash point.[8] |
| Physical Hazards | Many fluorinated benzylamine derivatives are liquids or solids with varying volatility and flammability. Some may be combustible liquids.[5] | - Store in a well-ventilated, cool, and dry area.[8][11] - For flammable derivatives, store in a designated flammable liquids cabinet.[13] - Keep containers tightly sealed when not in use.[8] |
A crucial first step before handling any new fluorinated benzylamine derivative is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[14][15] The SDS contains vital information on hazards, first-aid measures, and emergency procedures.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The appropriate selection and use of PPE is paramount to preventing exposure. The following table outlines the minimum recommended PPE for handling fluorinated benzylamine derivatives.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[7][11][16] | Protects against splashes and vapors. A face shield offers additional protection, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][16] | Aromatic amines can permeate some types of gloves; consult a glove compatibility chart for the specific compound.[17] Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | A flame-resistant lab coat.[18] | Provides a removable barrier to protect skin and clothing from splashes. |
| Respiratory | Use in a certified chemical fume hood is the primary means of respiratory protection.[4] For emergencies or situations with potential for high vapor concentrations, a respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[6][16] | All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training, as mandated by OSHA.[19] |
Safe Handling Protocols
Adherence to strict handling protocols is critical to minimize the risk of exposure and accidents.
General Handling
-
Work in a Designated Area: All work with fluorinated benzylamine derivatives should be conducted in a well-ventilated chemical fume hood.[5]
-
Avoid Aerosol Generation: Handle these compounds in a manner that minimizes the generation of dusts or aerosols.
-
Use Appropriate Equipment: Utilize glassware and equipment that are clean, dry, and compatible with the chemical.
-
Grounding: For flammable liquids, ensure that containers are properly grounded to prevent static discharge.[20]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][18] Do not eat, drink, or smoke in the laboratory.[11][20]
Weighing and Dispensing
-
Solids: Weigh solid compounds in a fume hood or a ventilated balance enclosure. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Liquids: Dispense liquids in a fume hood using a calibrated pipette or a syringe. To prevent vapor release, avoid pouring directly from a large container to a small one.
Storage Guidelines: Segregation and Stability
Proper storage is essential for maintaining the integrity of the compound and preventing hazardous reactions.[12]
-
General Storage: Store fluorinated benzylamine derivatives in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11][13]
-
Container Integrity: Ensure that storage containers are tightly sealed, properly labeled, and in good condition.[8][14] Labels should include the chemical name, hazard pictograms, and the date received and opened.[13][14]
-
Segregation: This is a critical aspect of safe storage.[9][21]
Logical Flow for Chemical Storage Segregation
Caption: Decision workflow for storing fluorinated benzylamine derivatives.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.
Spill Response
The response to a chemical spill depends on its size and the specific hazards of the material.[22][23]
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.[22]
-
Don appropriate PPE, including respiratory protection if necessary.[22]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8][24] Do not use combustible materials like sawdust.[24]
-
For basic compounds like benzylamines, neutralization with a mild acidic solution may be possible, but consult the SDS first.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[25][26]
-
Decontaminate the spill area with soap and water.[27]
-
-
Major Spill (large volume, highly toxic, or in a poorly ventilated area):
Workflow for Chemical Spill Response
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[29] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[30] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal: A Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental protection.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][15][25] This is due to different disposal requirements and costs.[31]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[25]
-
Containers: Use appropriate, leak-proof, and sealed containers for waste collection.[31]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never pour fluorinated benzylamine derivatives down the drain.[4][15]
Conclusion
Fluorinated benzylamine derivatives are indispensable tools in modern chemical research. By approaching their use with a comprehensive understanding of the associated hazards and a strict adherence to safety protocols, researchers can harness their benefits while minimizing risks. The guidelines presented in these application notes are intended to provide a robust framework for the safe handling, storage, and disposal of these compounds. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible research.
References
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
- Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
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- OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (benzylamine)trifluoroboron.
- Fisher Scientific. (2024, January 23). SAFETY DATA SHEET: 4-Fluorobenzylamine.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- National Oceanic and Atmospheric Administration. (n.d.). Fluorinated Organic Compounds - CAMEO Chemicals.
- Benzylamine Safety Data Sheet. (n.d.).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzylamine 97.
- University of British Columbia Okanagan. (2021, October). 2. General Chemical Spill Procedures.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Benzylamine.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- NCBI Bookshelf. (2023, July 17). Fluorides and Fluorocarbons Toxicity.
- Thermo Fisher Scientific. (2024, March 3). SAFETY DATA SHEET: 3-Fluoro-5-(pentafluorothio)benzylamine.
- ResearchGate. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Benzylamine.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzylamine 0.97.
- Apollo Scientific. (2022, September 16). Benzylamine Safety Data Sheet.
- ACS Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
- NCBI Bookshelf. (2022, October 5). OSHA Chemical Hazards And Communication.
- Sustainability Directory. (n.d.). Fluorinated Chemical Compounds.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
- PMC. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- CSWAB. (2020, December 21). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?.
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Solvent compatibility for 3-Fluoro-5-(pentafluorosulfur)benzylamine reactions
Application Note: Solvent Compatibility & Handling Protocols for 3-Fluoro-5-(pentafluorosulfur)benzylamine
Abstract
This guide details the solvent compatibility, stability profiles, and handling protocols for This compound , a high-value building block in medicinal chemistry.[1] The pentafluorosulfanyl (
Chemical Profile & Mechanistic Insight
The molecule comprises two distinct functional domains that dictate its reactivity:
-
The Benzylic Amine (
): A nucleophilic primary amine.[1] It is the site of desired chemical ligation (e.g., amide coupling) but also the source of instability (oxidation, carbamate formation). -
The 3-Fluoro-5-SF5 Core:
-
Electronic Effect: Both
and are strongly electron-withdrawing ( for ).[1] This reduces the of the amine (estimated ) compared to benzylamine ( ), making it a slightly softer nucleophile but still highly reactive. -
Lipophilicity: The
group is highly lipophilic ( ), significantly altering the solubility profile compared to trifluoromethyl analogs.
-
Solvent Compatibility Matrix
The following table categorizes solvents based on interaction with the primary amine and the solubility requirements of the lipophilic
| Solvent Class | Specific Solvent | Status | Mechanistic Rationale |
| Ethers | THF, MTBE, 2-MeTHF | Recommended | Chemically inert toward the amine.[1] Excellent solubility for the lipophilic |
| Chlorinated | Dichloromethane (DCM), Chloroform | Use with Caution | Risk: Slow |
| Ketones | Acetone, MEK | AVOID | Risk: Rapid formation of Schiff bases (imines) via condensation with the primary amine.[1] Irreversible consumption of starting material.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Use with Caution | Risk: Aminolysis (amide formation) can occur, particularly at elevated temperatures (>40°C) or with Lewis acid catalysts [2].Use: OK for rapid chromatography but not for reflux.[1] |
| Nitriles | Acetonitrile (MeCN) | Recommended | Excellent dipole moment for dissolving amine salts.[1] Inert under standard conditions. |
| Alcohols | Methanol, Ethanol | Conditional | Risk: Protice solvents can interfere with certain electrophiles.[1] Methanol may contain trace formaldehyde leading to methylation.[1] Good for reductive amination.[1] |
| Amides | DMF, DMAc, NMP | Recommended | High solubility.[1] Inert. Difficult to remove; requires aqueous workup which may be complicated by the lipophilicity of the |
Visualizing Reactivity & Degradation
The following diagram illustrates the decision logic for solvent selection and the chemical pathways leading to common degradation products.
Caption: Solvent selection logic. Red paths indicate degradation risks; Green paths represent stable workflows.
Experimental Protocols
Protocol A: Stable Storage Form (HCl Salt Formation)
Rationale: The free base amine reacts with atmospheric
-
Dissolution: Dissolve 1.0 g (approx. 4.0 mmol) of this compound in 10 mL of anhydrous Diethyl Ether or MTBE .[1]
-
Note: Do not use DCM if the salt is to be stored for >1 month.[1]
-
-
Acidification: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane (1.5 eq, 1.5 mL) under vigorous stirring.
-
Precipitation: A white precipitate will form immediately.[1]
-
Isolation: Filter the solid under a nitrogen blanket (the solid can be hygroscopic).[1] Wash with cold pentane (
).[1] -
Drying: Dry under high vacuum for 4 hours.
Protocol B: Amide Coupling (HATU Method)
Rationale: The electron-withdrawing
-
Activation: To a vial containing the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.
-
Observation: Solution typically turns yellow.[1]
-
-
Addition: Add this compound (1.1 eq).
-
Note: If using the HCl salt from Protocol A, increase DIPEA to 3.5 eq.
-
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1][4]
-
Workup (Critical Step):
Protocol C: Reductive Amination
Rationale: Standard reductive amination works well.[1] However, avoid using
-
Imine Formation: Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF .[1] Add Acetic Acid (1-2 drops) to catalyze imine formation.[1] Stir 1 h.
-
Reduction: Add
(1.5 eq) in one portion. -
Quench: Stir overnight. Quench with saturated
.[1] -
Extraction: Extract with DCM. The
group renders the product highly soluble in DCM.
Troubleshooting & FAQ
Q: My compound turned into a solid white crust after leaving it on the bench.
A: This is likely the benzyl carbamate formed by reaction with atmospheric
-
Fix: Dissolve in EtOAc and wash with 1M NaOH.[1] The base will decompose the carbamate and regenerate the free amine.
Q: Can I use DMSO for stock solutions?
A: Yes, DMSO is compatible.[1] However, for biological assays, ensure the high lipophilicity of the
Q: Is the
References
-
Gresser, M. J., et al. "Ester aminolysis.[1][5] Structure-reactivity relationships." Journal of the American Chemical Society, vol. 99, no. 21, 1977, pp. 6970-6980.[1] Link[1]
-
Savoia, D., et al. "Reaction of Amines with Dichloromethane."[1] Journal of Organic Chemistry, vol. 67, 2002.[5] (General reference on amine-DCM incompatibility).
-
Savoie, P. R., & Welch, J. T. "Pentafluorosulfanyl-Containing Compounds."[1] Chemical Reviews, vol. 115, no. 2, 2015, pp. 1130–1190. Link[1]
-
BenchChem Technical Support. "Stability of the pentafluorosulfanyl (SF5) group." BenchChem Application Notes, 2025. Link[1]
Sources
Application Note: 3-Fluoro-5-(pentafluorosulfur)benzylamine in Fragment-Based Drug Discovery
Executive Summary
The integration of fluorinated motifs into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, with approximately 20–25% of marketed drugs containing fluorine[1]. While the trifluoromethyl (-CF3) group has long been the gold standard for enhancing lipophilicity and metabolic stability, the pentafluorosulfanyl (-SF5) group is rapidly emerging as a superior bioisostere[2]. Often termed the "super-trifluoromethyl" group, the -SF5 moiety offers a unique octahedral geometry, exceptional electronegativity, and profound lipophilicity[3],[1].
This application note details the utility of 3-Fluoro-5-(pentafluorosulfur)benzylamine (CAS: 1240257-73-1) as a premium building block in Fragment-Based Drug Discovery (FBDD). By combining the robust -SF5 group, a tunable 3-fluoro substituent, and a versatile primary amine, this fragment provides an optimal starting point for hit identification and lead optimization against challenging protein targets.
Physicochemical Rationale: The "Super-Trifluoromethyl" Advantage
Designing a fragment library requires a delicate balance of solubility, reactivity, and interaction potential. The architecture of this compound is highly intentional, with each functional group driving specific pharmacological outcomes:
-
The Pentafluorosulfanyl (-SF5) Group : Positioned at C5, this bulky, octahedral group acts as a superior bioisostere for -CF3 or tert-butyl (-tBu) groups[4]. Its high lipophilicity (Hansch π = 1.51) drives the fragment into deep hydrophobic pockets, while its strong electron-withdrawing nature (Hammett σp = +0.68) increases the metabolic stability of the aromatic ring by deactivating it against cytochrome P450-mediated Phase I oxidation[2],[1].
-
The 3-Fluoro Substituent : The addition of a fluorine atom at C3 serves dual purposes. First, it fine-tunes the pKa of the adjacent benzylamine, ensuring an optimal ratio of protonated to unprotonated species at physiological pH. Second, it provides a highly directional dipole that can engage in multipolar interactions with protein backbone amides[5].
-
The Benzylamine Handle : The primary amine is a classic FBDD anchor. At physiological pH, it is typically protonated, allowing it to form critical electrostatic salt bridges with aspartate or glutamate residues in the target's active site. Furthermore, it serves as an excellent synthetic vector for rapid hit expansion via amide coupling or reductive amination[6].
Quantitative Bioisosteric Comparison
The following table summarizes the key physicochemical data comparing the -SF5 group to traditional functional groups, validating its selection in advanced drug design[2],[1].
| Physicochemical Property | Pentafluorosulfanyl (-SF5) | Trifluoromethyl (-CF3) | tert-Butyl (-tBu) |
| Steric Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Electronegativity (Hammett σp) | +0.68 | +0.54 | Electron-donating |
| Lipophilicity (Hansch π) | +1.51 | +1.09 | Highly Lipophilic |
| Metabolic Stability | Superior (Resistant to Phase I) | High | Susceptible to oxidation |
| Bioisosteric Application | Premium CF3/tBu replacement | Standard lipophilic group | Standard bulky group |
Application Workflow: Ligand-Observed 19F NMR Screening
Because fluorine is virtually absent in biological systems, 19F NMR provides a background-free window for observing fragment-protein interactions[7]. The 19F chemical shift range spans over 200 ppm, which minimizes signal overlap and allows for the multiplexing (cocktailing) of up to 30 fragments in a single NMR tube[8],[9].
This compound is uniquely suited for this approach. It possesses two distinct fluorine environments: the sharp singlet of the 3-fluoro group and the characteristic splitting pattern of the -SF5 group (one axial and four equatorial fluorines)[10]. This dual-signal profile provides internal cross-validation during screening.
Fig 1. Fragment-based drug discovery workflow utilizing 19F NMR and X-ray validation.
Experimental Protocols
Protocol 1: Ligand-Observed 19F NMR Screening (T2 CPMG Filter)
Causality & Logic : Small molecule fragments tumble rapidly in solution, resulting in long transverse relaxation times (T2) and sharp NMR signals. When a fragment binds to a large, slowly tumbling protein, it adopts the protein's relaxation properties, drastically reducing its T2[7]. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a T2 filter, suppressing the signals of bound fragments while leaving unbound fragment signals intact[11].
Step-by-Step Methodology :
-
Cocktail Preparation : Dissolve this compound and 11 other structurally diverse, chemically compatible fluorinated fragments in d6-DMSO to create a 4.2 mM stock cocktail. Ensure no 19F signal overlap exists among the 12 fragments[11].
-
Sample Formulation : Dilute the cocktail into a physiological buffer (e.g., PBS pH 7.4, 10% D2O) to achieve a final ligand concentration of 40 µM per fragment (1% final DMSO)[11].
-
Protein Addition : Prepare two parallel samples: a reference sample (buffer only) and a target sample containing 20 µM of the target protein[11].
-
NMR Acquisition : Acquire 19F NMR spectra at 25 °C using a 600 MHz spectrometer equipped with a fluorine-optimized cryoprobe (e.g., QCI-F). Apply a CPMG pulse sequence with a total echo time of 160 ms[11]. Use α,α,α-trifluorotoluene as an internal chemical shift reference.
-
Self-Validating Data Analysis : A fragment is classified as a "hit" if its 19F signal intensity in the target sample is attenuated by ≥30% compared to the reference sample. For this compound, both the 3-fluoro singlet and the -SF5 multiplet must attenuate simultaneously. If only one signal attenuates, it indicates an artifact or degradation, ensuring the protocol is self-validating.
Fig 2. Pharmacophore model detailing the multipolar interactions of the fragment.
Protocol 2: Hit Expansion via High-Throughput Amide Coupling
Causality & Logic : Once this compound is validated as a hit, the primary amine must be functionalized to grow the fragment into adjacent binding sub-pockets. Amide coupling is chosen for its high thermodynamic driving force, broad substrate scope, and excellent functional group tolerance. The extreme lipophilicity of the -SF5 group is leveraged during liquid-liquid extraction to drive the product into the organic phase, simplifying purification.
Step-by-Step Methodology :
-
Activation : In a 96-well plate, dispense 1.2 equivalents of diverse carboxylic acid building blocks. Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. Incubate for 10 minutes to form the active ester.
-
Coupling : Add 1.0 equivalent of this compound (0.1 M stock in DMF) to each well. Seal the plate and agitate at room temperature for 12 hours.
-
Quenching & Extraction : Quench the reactions with 5% aqueous NaHCO3. Extract with ethyl acetate. The high lipophilicity of the -SF5 group ensures near-quantitative partitioning of the product into the organic phase.
-
Purification & Validation : Purify the resulting amides via preparative HPLC. The unique isotopic and fragmentation pattern of the -SF5 group serves as a highly specific mass spectrometry (MS) tag, while its distinct 19F NMR signature confirms product identity and purity prior to secondary biological assays.
References
-
BenchChem. "The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery." Available at: 2
-
Melius Organics. "Pentafluorosulfanyl (SF5) technology." Available at: 3
-
ChemRxiv. "Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6." Available at: 1
-
PubMed / NIH. "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." Available at:4
-
Enamine. "Fragment Collection." Available at: 6
-
Bio-protocol. "Fragment library screening using 19F NMR." Available at:11
-
PubMed / NIH. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." Available at: 7
-
iNext-Discovery. "NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode." Available at:9
-
J. Am. Chem. Soc. "Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions." Available at: 10
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Application Note: Microwave-Assisted Synthesis of SF₅-Benzylamines
Abstract & Strategic Value
The pentafluorosulfanyl group (
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols for generating
Why SF₅ Benzylamines?
-
Bioisosterism: The
group serves as a lipophilic, bulky bioisostere for , tert-butyl, or nitro groups.[5] -
CNS Penetration: Enhanced lipophilicity (LogP) improves Blood-Brain Barrier (BBB) permeability.
-
Metabolic Blocking: The steric bulk and C-S bond stability prevent metabolic degradation at the substituted position.
Chemical Context & Mechanism
The
Reaction Pathways
We focus on two primary routes to access
Figure 1: Two primary synthetic pathways for accessing SF5-benzylamines amenable to microwave acceleration.
Experimental Protocols
Protocol A: Microwave-Assisted Nucleophilic Substitution ( )
Best for: Rapid library generation using diverse secondary amines. Reaction Time: 10–20 minutes (vs. 4–12 hours thermal).
Materials
-
Substrate: 3- or 4-(Pentafluorosulfanyl)benzyl bromide (1.0 equiv).
-
Nucleophile: Secondary amine (1.2 – 1.5 equiv).
-
Base:
or DIPEA (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup; DMF absorbs microwaves better for difficult substrates.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the
-benzyl bromide (0.5 mmol) in MeCN (3 mL). -
Addition: Add the amine (0.6 mmol) followed by
(1.0 mmol). Cap the vial with a PTFE-lined septum. -
Irradiation: Place in the microwave reactor.
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Filter off inorganic salts.
-
Concentrate filtrate under reduced pressure.[7]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Self-Validation Check:
-
TLC/LCMS: Conversion should be >95%. If mono-alkylation of a primary amine is desired, use a large excess of amine (5 equiv) to prevent over-alkylation.
Protocol B: One-Pot Reductive Amination
Best for: Sensitive amines or when the benzyl halide is unavailable. Mechanism: Rapid imine formation followed by in-situ reduction.
Materials
-
Substrate: 4-(Pentafluorosulfanyl)benzaldehyde.
-
Amine: Primary or Secondary amine (1.1 equiv).
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv). Note: STAB is preferred over for minimizing aldehyde reduction. -
Acid Catalyst: Acetic acid (1-2 drops).
-
Solvent: DCE (1,2-Dichloroethane) or THF.[8]
Step-by-Step Methodology
-
Imine Formation: In a microwave vial, mix aldehyde (0.5 mmol), amine (0.55 mmol), and AcOH in DCE (3 mL).
-
Pre-Irradiation (Optional but recommended): Heat at 60°C for 5 mins in MW to ensure imine formation.
-
Reduction: Open vial (or add via septum) and add
(0.75 mmol). -
Irradiation:
-
Temperature: 80 °C.
-
Hold Time: 10 minutes.
-
-
Quench: Add saturated
solution. Extract with DCM.
Optimization & Troubleshooting Guide
The high electronegativity of
Figure 2: Optimization logic for microwave synthesis parameters.
Data Summary: Solvent Effects on Yield (Protocol A)
| Solvent | Dielectric Constant ( | MW Absorbance | Yield (110°C, 15 min) | Notes |
| Acetonitrile | 37.5 | Medium | 92% | Best balance of solubility/workup. |
| DMF | 36.7 | High | 96% | Harder to remove; use for sluggish amines. |
| Toluene | 2.4 | Low | 45% | Poor MW heating; requires doping (ionic liquid). |
| Ethanol | 24.5 | High | 88% | Good green alternative; watch for solvolysis. |
Safety & Stability (E-E-A-T)
SF₅ Stability
Contrary to early assumptions, the
-
Thermal: Stable > 250°C.
-
Hydrolysis: Resistant to aqueous acids/bases during standard workups.
-
Warning: Avoid using reducing metals (Li/Na) in liquid ammonia, as this can degrade the S-F bond.
Microwave Safety
-
Vessel Pressure: Acetonitrile at 120°C generates ~2-3 bar pressure. Ensure vials are rated for at least 20 bar.
-
HF Generation: While rare with
(unlike unstable C-F bonds), always treat reaction mixtures as potentially containing trace HF if decomposition is suspected. Use proper PPE.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Altomonte, S., & Zanda, M. (2012).[2] Synthetic chemistry and biological activity of pentafluorosulfanyl (
) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.[2] Link[2] -
BenchChem Technical Support. (2025). Stability of
-Functionalized Molecules: Technical Note. Link - Weng, Z., et al. (2011). Microwave-assisted synthesis of -containing heterocycles. Journal of Organic Chemistry. (Contextual grounding for MW stability).
-
Poynton, F. E., et al. (2019). Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery. Journal of Pharmaceutical Sciences. Link
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. sussex.figshare.com [sussex.figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Improving yield of 3-Fluoro-5-(pentafluorosulfur)benzylamine coupling reactions
Welcome to the technical support resource for 3-Fluoro-5-(pentafluorosulfur)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this unique building block in coupling reactions. The pentafluorosulfanyl (SF₅) group offers remarkable properties, but its strong electron-withdrawing nature presents specific challenges in synthesis. This center will help you navigate these challenges to improve reaction yields and purity.
Introduction: The Pentafluorosulfanyl (SF₅) Group
The pentafluorosulfanyl (SF₅) group is often called a "super-trifluoromethyl group" due to its exceptional characteristics.[1] Understanding these properties is key to optimizing its use in synthesis.
-
High Electronegativity: The SF₅ group is one of the most powerfully electron-withdrawing groups used in medicinal chemistry. This significantly impacts the electronic properties of the benzylamine, reducing the nucleophilicity of the amine.[1][2]
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, conferring high thermal and chemical stability to the molecule.[3][4] This robustness is advantageous for developing stable final compounds but means the group is unreactive under most conditions.[2]
-
Lipophilicity: Despite its high polarity, the SF₅ group increases a molecule's overall lipophilicity, which can enhance membrane permeability and bioavailability in drug candidates.[1][2]
These unique electronic and steric properties necessitate careful consideration and optimization of coupling reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How does the SF₅ group on the aromatic ring affect the reactivity of the benzylamine?
The SF₅ group is strongly electron-withdrawing. This has two primary effects:
-
Reduced Nucleophilicity: The electron density on the nitrogen atom of the benzylamine is significantly decreased. This makes it a weaker nucleophile compared to standard benzylamine or even its trifluoromethyl (CF₃) analogue. Consequently, reactions requiring nucleophilic attack by the amine, such as amide coupling or reductive amination, will be slower and may require more forcing conditions or more potent activation agents.[1][2]
-
Increased Acidity of N-H bonds: The N-H protons of the amine are more acidic. While this can be a factor in base selection for reactions like the Buchwald-Hartwig amination, the dominant effect on reactivity is the reduced nucleophilicity.
Q2: Is the SF₅ group stable to common coupling reaction conditions?
Yes, the pentafluorosulfanyl group is renowned for its high chemical and thermal stability.[4] It is resistant to a wide range of acidic and basic conditions, common coupling reagents, and typical purification methods like silica gel chromatography.[2][3] Degradation of the SF₅ group itself is highly unlikely; if you observe decomposition, it is almost certainly occurring at another functional group within your molecule.[4]
Q3: How should I handle and store this compound?
Like most amines, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric CO₂. While the SF₅ group is stable, the amine functionality is not. Always use clean, dry glassware and anhydrous solvents to prevent side reactions.[5]
Troubleshooting Guide: Common Coupling Reactions
This section addresses specific problems encountered during the most common coupling reactions involving this compound.
Amide Coupling Reactions
The reduced nucleophilicity of the amine is the primary hurdle in forming amide bonds. Standard coupling conditions that work for simple amines may result in low or no yield.
Problem: Low or No Yield in Amide Coupling
If you are experiencing poor results with standard coupling reagents like EDC/HOBt, use the following guide to troubleshoot.
start [label="Low Yield Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_activation [label="Was the carboxylic acid fully activated?\n(Check by LC-MS for active ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_amine [label="Is the amine the limiting factor?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_activation [label="Increase Potency of Coupling Reagent\n(e.g., HATU, COMU, or Acyl Fluoride)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Modify Reaction Conditions:\n- Increase temperature (40-60 °C)\n- Increase reaction time (12-24h)\n- Use a more polar aprotic solvent (DMF, DMA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Use a non-nucleophilic hindered base\n(e.g., DIPEA, 2,6-lutidine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_activation; check_activation -> solution_activation [label="No / Incomplete"]; check_activation -> check_amine [label="Yes"]; check_amine -> solution_conditions; check_amine -> solution_base; }
Caption: Troubleshooting logic for low amide coupling yield.
Detailed Solutions & Protocols
-
Cause: Insufficient activation of the carboxylic acid coupling partner. The weakly nucleophilic this compound requires a highly electrophilic partner.
-
Solution: Switch from carbodiimide-based reagents (like EDC) to uronium/aminium salts (like HATU or HBTU) or consider converting the carboxylic acid to an acyl fluoride. Acyl fluorides are highly reactive and less sterically hindered, making them ideal for challenging couplings.[6]
| Coupling Reagent Class | Examples | Recommended Use For SF₅-benzylamine | Rationale |
| Carbodiimides | EDC, DCC | Not recommended for initial attempts | Often not potent enough to overcome the low nucleophilicity of the amine, leading to low yields.[7] |
| Uronium/Aminium | HATU, HBTU, COMU | Highly Recommended | Form highly activated esters, significantly increasing reactivity. Generally provides good yields where carbodiimides fail. |
| Phosphonium | PyBOP, PyAOP | Recommended | Similar in reactivity to uronium salts and are a good alternative. |
| Acyl Halides | Acyl Fluorides (in situ) | Excellent for very hindered cases | Generated in situ using reagents like Deoxo-Fluor or BTFFH. Acyl fluorides are small and highly electrophilic, minimizing steric hindrance.[6] |
Optimized Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling a generic carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 5 minutes at room temperature. The solution should be clear.
-
Amine Addition: Add a solution of this compound (1.2 equiv) in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
This reaction is used to couple the amine with an aryl halide or triflate. Success is highly dependent on the correct choice of palladium catalyst, ligand, and base.
Problem: Failure of Buchwald-Hartwig Amination
The electron-deficient nature of the amine can make the final reductive elimination step of the catalytic cycle challenging. The choice of ligand is critical to promote this step.
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Complex1 [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand_Exch [label="Ligand\nExchange", shape=plaintext]; PdII_Complex2 [label="Ar-Pd(II)(NHR)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-NHR", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for cycle structure center [shape=point, width=0]; ArX [label="Ar-X", shape=plaintext]; Amine [label="R-NH₂", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Complex1; ArX -> OxAdd; PdII_Complex1 -> Ligand_Exch [arrowhead=none]; Ligand_Exch -> PdII_Complex2; Amine -> Ligand_Exch; Base -> Ligand_Exch; PdII_Complex2 -> RedElim [arrowhead=none]; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];
{rank=same; Pd0; Product;} {rank=same; OxAdd; RedElim;} }
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Cause: An inappropriate ligand or base is being used. Electron-rich, bulky phosphine ligands are generally required to accelerate the reductive elimination step, which forms the desired C-N bond.[8][9] Strong, non-nucleophilic bases are needed to deprotonate the amine without interfering with the catalyst.
-
Solution: Use a modern, well-defined catalyst system. Buchwald's biarylphosphine ligands or Josiphos-type ligands are often effective. Sodium or lithium tert-butoxide are common choices for the base.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. | Suitability |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene, Dioxane | 80-110 °C | High - A general, robust system for many substrates. |
| Pd(OAc)₂ | SPhos | K₂CO₃ / K₃PO₄ | t-BuOH, Toluene | 80-110 °C | High - Another highly active and versatile system. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90-110 °C | Moderate - A classic system, but may be less effective for this challenging amine than modern ligands.[10] |
| PEPPSI-IPr | (None needed) | K₃PO₄ | Dioxane/H₂O | 80-100 °C | Good - A pre-formed N-heterocyclic carbene (NHC) complex that can be effective. |
General Protocol: Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific aryl halide.[11]
-
Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). Evacuate and backfill the tube with argon three times.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) followed by this compound (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Reductive Amination
This two-step, one-pot process involves the formation of an imine or enamine, followed by reduction. The key is to choose a reducing agent that selectively reduces the C=N bond without reducing the starting carbonyl.
Problem: Incomplete Reaction or Formation of Alcohol Byproduct
-
Cause 1 (Incomplete Reaction): Incomplete imine formation. The equilibrium between the carbonyl, amine, and imine may not favor the imine, especially with ketones.
-
Cause 2 (Alcohol Byproduct): The reducing agent is too reactive and reduces the starting aldehyde/ketone before it can form the imine.
Optimized Protocol: Reductive Amination with STAB
This procedure is effective for a wide range of aldehydes and ketones.[13]
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Catalyst (Optional): Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 3-12 hours until the starting materials are consumed (monitor by LC-MS or TLC).
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Pouliot, M. (2015). Developments in the synthesis of new SF5-containing compounds (Doctoral dissertation, Université de Sherbrooke).
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Enamine. (n.d.). SF5-containing Building Blocks.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department.
- Zhang, W., & Lu, Y. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(4), 845-853.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
- Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Brigham Young University ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- BenchChem. (2025). A Comparative Guide to Catalysts for 2-Fluoro-5-iodobenzylamine Cross-Coupling Reactions.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. organic-chemistry.org [organic-chemistry.org]
Optimizing reaction temperature for pentafluorosulfanyl amine substitution
Technical Support Center: Pentafluorosulfanyl ( ) Amine Substitution
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Optimizing Reaction Temperature & Conditions for
Welcome to the Chemistry Support Hub
You are likely here because the pentafluorosulfanyl (
This guide moves beyond generic protocols. We focus on the thermodynamic and kinetic levers you must pull to introduce amines onto
Part 1: The Thermodynamics of Substitution (Theory & Causality)
Before heating your reaction block, understand the failure modes. The
-
The Steric Barrier: The
group is octahedral. It protects ortho-positions aggressively. If your leaving group (LG) is ortho to the , the activation energy ( ) for nucleophilic attack is significantly higher than for a analogue. Implication: You need higher temperatures to overcome this barrier, often pushing solvents to their boiling points. -
The Electronic Trap: While
activates the ring for Nucleophilic Aromatic Substitution ( ), it is less activating than a nitro ( ) group. If you are relying solely on to drive , standard reflux (80°C) is often insufficient. -
The Thermal Ceiling: The C-S bond is stable up to ~300°C in inert environments. However, in the presence of strong, non-hindered bases (e.g., n-BuLi) or reducing metals at high temperatures (>120°C), the
cage can degrade, often stripping fluorine atoms.
Part 2: Troubleshooting Guides (Q&A)
Module A: Nucleophilic Aromatic Substitution (
)
Q1: I am attempting an
Diagnosis:
You are fighting the "moderate activation" problem. The
Corrective Protocol:
-
Temperature Step-Up: Increase temperature to 100–120°C . The
group is stable at this range.[1][2][3] -
Solvent Switch: Switch from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer intermediate, effectively lowering the
of the transition state. -
The "Leaving Group" Pivot: If 120°C fails, do not go to 160°C immediately (risk of tar). Instead, switch your substrate from Chloro to Fluoro . The C-F bond is highly polarized, accelerating the rate-determining step (nucleophilic attack) by orders of magnitude.
Q2: My reaction mixture turned black at 140°C, and LCMS shows a mass of [M-19]. What happened?
Diagnosis:
You have likely triggered defluorination . While
Corrective Protocol:
-
Lower Temperature: Cap the reaction at 110°C.
-
Base Selection: If you are using strong alkoxides (e.g., NaOEt) or hydrides (NaH), switch to a bulky, non-nucleophilic base like
or . These are less likely to attack the sulfur center or engage in radical SET chemistry. -
Atmosphere: Ensure strict Oxygen-free conditions. Radical degradation of
is accelerated by oxygen at high temperatures.
Module B: Palladium-Catalyzed Amination (Buchwald-Hartwig) [4]
Q3: I am trying to couple a primary amine to 3-bromo-(
Diagnosis:
Unlikely. The
Corrective Protocol:
-
Ligand Selection: Stop using standard phosphines (
). You need electron-rich, bulky biaryl ligands to facilitate oxidative addition on electron-poor rings.-
Recommendation:BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
-
Pre-catalysts: Use Pd-precatalysts (e.g., BrettPhos Pd G4) instead of mixing
+ Ligand. This ensures the active catalytic species forms rapidly before thermal degradation occurs. -
Temperature: Run at 80–100°C . Do not exceed 110°C with Pd catalysts on these substrates, as dehalogenation (hydrodehalogenation) becomes a competing side reaction.
Part 3: Experimental Workflows & Visualization
Workflow 1: Temperature & Condition Optimization Loop
This diagram outlines the logical flow for optimizing reaction conditions, prioritizing kinetic barriers vs. stability.
Caption: Logical decision tree for selecting reaction pathways based on leaving group and thermal tolerance.
Workflow 2: Mechanism of Thermal Failure (
)
Understanding why high temperatures fail is critical. This diagram illustrates the competition between productive substitution and destructive degradation.
Caption: Competitive pathways: Thermal energy drives the Meisenheimer complex (Good) but triggers Radical SET (Bad) at extreme temperatures.
Part 4: Quantitative Data & Reference Tables
Table 1: Recommended Conditions by Substrate Type
| Substrate | Leaving Group | Reaction Type | Rec.[5][6][7][8] Temp | Solvent | Base/Catalyst | Notes |
| 4- | Fluoro | 80–100°C | DMSO | Best for aliphatic amines. Fast reaction. | ||
| 4- | Chloro | 100–130°C | NMP | Requires higher T. Switch to F if yield <30%. | ||
| 3- | Bromo | Buchwald | 80–100°C | Toluene/Dioxane | Pd G4 / NaOtBu | Use BrettPhos. Avoid DMSO (catalyst poison). |
| 2- | Fluoro | 120°C+ | DMSO | High Steric Hindrance. Difficult substrate. |
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
Beier, P., Pastýříková, T., & Iakobson, G. (2011).[9]
Reactions of Nitro-(pentafluorosulfanyl)benzenes to Generate Aryl Ethers and Sulfides.[10] Organic Letters, 13(8), 2112–2115. -
Scommoda, M., Echeverria, P.-G., & Fandrick, D. R. (2021). Recent Advances in the Synthesis of Pentafluorosulfanyl-Substituted Heterocycles. Journal of Medicinal Chemistry, 64(2), 921–945.
-
Lumbroso, A., Beier, P., & Bonnet-Delpon, D. (2012). Pentafluorosulfanyl (
) Group: A New Tool in the Medicinal Chemist's Toolbox. Future Medicinal Chemistry, 4(11), 1433–1446.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered SF₅ Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF₅) containing amines. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with these unique and powerful building blocks. The exceptional properties of the SF₅ group—high electronegativity, thermal stability, and lipophilicity—make it a valuable motif in medicinal and materials chemistry, but its significant steric and electronic demands often lead to unexpected reactivity challenges.[1][2]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these challenges and provide robust, actionable troubleshooting protocols.
Section 1: Understanding the Root Cause of Low Reactivity (FAQs)
This section addresses the fundamental principles governing the behavior of SF₅ amines. A clear understanding of these concepts is the first step in effective troubleshooting.
Q1: Why is my SF₅-containing amine so unreactive in standard acylation or alkylation reactions compared to a typical aniline or alkylamine?
A1: The low reactivity of SF₅ amines stems from a powerful combination of two distinct factors: severe steric hindrance and profound electronic deactivation.
-
Steric Hindrance: The SF₅ group is exceptionally bulky, with an octahedral geometry that is significantly larger than common groups like tert-butyl or trifluoromethyl (CF₃).[3] This sheer size physically blocks the nitrogen's lone pair of electrons, making it difficult for incoming electrophiles to approach and react.[4][5][6] Think of it as a molecular shield protecting the nitrogen atom.
-
Electronic Deactivation: The SF₅ group is one of the most powerfully electron-withdrawing groups known in organic chemistry, even more so than the CF₃ group.[7][8] Its Hammett parameter (σp = 0.68) indicates a strong deactivating effect on aromatic rings.[7] This intense inductive effect pulls electron density away from the nitrogen atom, drastically reducing its nucleophilicity and basicity. The nitrogen's lone pair is less available to participate in a reaction because it is held more tightly by the atom.
Essentially, the amine is both physically blocked and electronically "switched off," leading to sluggish or non-existent reactions under standard conditions.
Q2: What are the key physicochemical properties of the SF₅ group I should be aware of before planning my synthesis?
A2: Understanding the unique profile of the SF₅ group is critical for experimental design. While often called a "super-trifluoromethyl group," its properties are distinct.[2][3]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |
| Electronegativity (Pauling Scale) | ~3.65[7] | ~3.36[7] | ~2.55 |
| Geometry | Octahedral[3] | Tetrahedral | Tetrahedral |
| Steric Demand (van der Waals Volume) | Significantly larger than CF₃[3] | Intermediate | Larger than CF₃ |
| Electronic Effect | Strongly electron-withdrawing[2] | Electron-withdrawing | Electron-donating |
| Lipophilicity (LogP contribution) | High, increases lipophilicity[1][8] | High | High |
| Chemical & Thermal Stability | Very high[1][8] | High | Moderate |
Data compiled from multiple sources.[1][2][3][7][8]
The key takeaway is that the SF₅ group imparts extreme electronic deactivation and steric bulk while also increasing lipophilicity, a rare combination of properties that must be accounted for in reaction and purification design.[7]
Section 2: Troubleshooting Common Reactions
This section provides specific, actionable advice and starting protocols for overcoming common synthetic hurdles.
Q3: My acylation (or sulfonylation) reaction with a hindered SF₅-aniline is failing or giving very low yields. What conditions should I try?
A3: Standard acylation conditions (e.g., acyl chloride with triethylamine or pyridine in DCM at room temperature) are often insufficient for these deactivated amines. You must employ more forcing conditions or activated reagents.
Underlying Cause: The nucleophilicity of the SF₅-aniline nitrogen is so diminished that it cannot effectively attack the electrophilic acyl or sulfonyl chloride. A stronger base may be required to deprotonate the amine, or a more reactive acylating agent is needed.
Troubleshooting Workflow: Failed Acylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. enamine-genez.com [enamine-genez.com]
- 6. Sterically Hindered Amines - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
Technical Support Center: Purification of 3-Fluoro-5-(pentafluorosulfur)benzylamine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Fluoro-5-(pentafluorosulfur)benzylamine. The strategic incorporation of the pentafluorosulfur (SF₅) group imparts unique electronic and physicochemical properties, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] However, its purity is paramount for reliable downstream applications. This document is designed to help researchers, scientists, and drug development professionals navigate the challenges associated with obtaining highly pure samples.
The SF₅ group is known for its remarkable chemical and thermal stability, often exceeding that of the trifluoromethyl (CF₃) group.[3][4] Despite this stability, impurities can be introduced during synthesis from starting materials, side reactions, or subsequent handling. This guide offers field-proven protocols and explains the causality behind experimental choices to ensure you can develop a self-validating purification system.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities are typically related to the synthetic route employed. The most common methods for synthesizing fluorinated benzylamines involve the reductive amination of a corresponding benzaldehyde or the reduction of a corresponding nitrile or amide.[5][6]
-
Unreacted Starting Materials: This could include 3-Fluoro-5-(pentafluorosulfur)benzaldehyde or 3-Fluoro-5-(pentafluorosulfur)benzonitrile.
-
Over-reduction Products: In the case of reductive amination, the corresponding benzyl alcohol may be formed as a byproduct.
-
Imine Intermediates: Residual imine formed during reductive amination may persist.
-
Oxidation/Dimerization Products: Like many benzylamines, this compound can be susceptible to air oxidation over time, potentially forming imines or other degradation products.[7]
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium, Platinum) or reagents from the synthetic steps may be present.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: A multi-technique approach is essential for a comprehensive purity assessment.
| Analytical Technique | Information Provided | Key Considerations |
| ¹⁹F NMR Spectroscopy | Confirms the presence and integrity of both the -SF₅ and Ar-F groups. Provides a very clean baseline for detecting fluorine-containing impurities. | The SF₅ group typically appears as a characteristic set of signals (an AB₄ pattern). |
| ¹H & ¹³C NMR Spectroscopy | Confirms the overall structure and provides information on proton- and carbon-containing impurities. | |
| LC-MS / GC-MS | Determines purity by peak area and confirms the molecular weight of the main component and any impurities.[8] | Choose a column and method suitable for polar amines. For GC-MS, derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and separates closely related impurities. | Reversed-phase columns (C18) are common, but specialized fluorous columns can offer unique selectivity for highly fluorinated compounds.[9][10] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S, F) of the bulk sample. | Provides a good measure of overall purity but does not identify specific impurities. |
Q3: How should I properly store purified this compound?
A3: The pentafluorosulfur group itself is exceptionally stable.[1][3] However, the benzylamine functionality is susceptible to oxidation. Therefore, for long-term storage, it is recommended to store the compound as a hydrochloride salt. If storing the free base, it should be kept under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Problem 1: My crude sample is a complex mixture with multiple spots on a TLC plate.
-
Probable Cause: Significant amounts of unreacted starting materials and byproducts (acidic, neutral, and basic) are present in your sample. A direct chromatographic approach may be inefficient.
-
Recommended Solution: Acid-Base Extraction Workflow
The basicity of the amine group allows for a highly effective separation from neutral and acidic impurities through liquid-liquid extraction. This should be your first purification step before attempting chromatography.
dot
Caption: Acid-Base Extraction Workflow for Amine Purification.
Step-by-Step Protocol:
-
Dissolve the crude sample in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will move to the aqueous layer.
-
Drain the aqueous layer and discard the organic layer, which contains neutral and acidic impurities.
-
Return the aqueous layer to the funnel and slowly add 1M sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10), which deprotonates the amine salt back to the free base.
-
Extract the aqueous layer three times with fresh portions of organic solvent (EtOAc or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.
-
Problem 2: The compound streaks or does not move from the baseline during silica gel column chromatography.
-
Probable Cause: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and potential degradation.
-
Recommended Solution: Use Deactivated Silica or an Alternative Stationary Phase
To mitigate this issue, the silica gel should be "deactivated" or "passivated" by adding a small amount of a volatile base to the eluent system.
dot
Caption: Decision tree for troubleshooting amine chromatography.
Suggested Eluent Systems for Column Chromatography:
Crucially, add 0.5-1% triethylamine (Et₃N) to your chosen eluent system to prevent streaking.Eluent System Ratio (v/v) Notes Hexanes / Ethyl Acetate 90:10 to 70:30 Start with a less polar mixture and gradually increase the polarity. Dichloromethane / Methanol 99:1 to 95:5 Useful for more polar impurities.
Problem 3: The purified free base is an oil and difficult to handle or store.
-
Probable Cause: The free base of this compound may have a low melting point or exist as an oil at room temperature. This makes accurate weighing and long-term storage challenging.
-
Recommended Solution: Conversion to a Crystalline Salt
Converting the amine to its hydrochloride (HCl) salt is a standard and highly effective method to produce a stable, crystalline solid that is easier to handle.
Step-by-Step Protocol for Salt Formation:
-
Purify the compound as a free base using the methods described above.
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O) dropwise while stirring.
-
A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any excess acid or non-salt impurities.[7][11]
-
Dry the solid thoroughly under vacuum to obtain the pure, crystalline hydrochloride salt.
-
References
-
Tupik, A., & Fomenkov, I. (2025, April 5). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. Retrieved from [Link][12]
-
Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link][1]
-
Grokipedia. (n.d.). Pentafluorosulfur hypofluorite. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link][4]
-
Meng, Z., & Li, L. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link][9]
-
Kimata, K., Nakayama, K., & Hosoya, K. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link][10]
-
Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link][8]
-
Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry 1. Science of Synthesis. Retrieved from [Link][13]
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. Retrieved from [Link]
-
Tissot, M. (n.d.). Developments in the synthesis of new SF5-containing compounds. Université de Sherbrooke. Retrieved from [Link][14]
-
G. Hiscocks, H., et al. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. Retrieved from [Link]
-
Lee, H., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Retrieved from [Link][2]
-
ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. Retrieved from [Link][15]
-
Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines. Retrieved from [6]
-
Semantic Scholar. (2017, December 27). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. Retrieved from [Link]
-
Beilstein Journals. (2013, February 21). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link][16]
-
Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link][7]
-
ResearchGate. (n.d.). Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and.... Retrieved from [Link][17]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. vernier.com [vernier.com]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. corpus.ulaval.ca [corpus.ulaval.ca]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling SF₅-Containing Aryl Halides
Welcome to the Technical Support Center for pentafluorosulfanyl (SF₅) chemistry. The SF₅ group is highly sought after in drug development and agrochemicals as a "super-trifluoromethyl" bioisostere due to its high lipophilicity and metabolic stability. However, its extreme electron-withdrawing nature (
This guide provides researchers with troubleshooting steps, mechanistic insights, and validated protocols to overcome these specific synthetic challenges.
Core Principles: The "Why" Behind SF₅ Catalyst Selection
To select the right catalyst, you must understand how the SF₅ group impacts the elementary steps of the Pd-catalyzed cross-coupling cycle:
-
Oxidative Addition (Accelerated): The strong electron-withdrawing effect of the SF₅ group depletes electron density from the aromatic ring, making the C–X bond highly susceptible to insertion by Pd(0). This step is extremely fast and is rarely the bottleneck[1].
-
Transmetalation (Decelerated): The resulting Ar(SF₅)–Pd(II)–X complex is thermodynamically highly stabilized. If the incoming organometallic nucleophile is weak, transmetalation stalls, leading to a buildup of the Pd(II) intermediate.
-
Reductive Elimination (Decelerated): Electron-deficient aryl groups bind tightly to the Pd(II) center, increasing the activation energy required for product release.
-
Competing Pathways (SₙAr & Reduction): Because the SF₅ group strongly activates the ortho and para positions, stalled Pd(II) intermediates are highly vulnerable to Nucleophilic Aromatic Substitution (SₙAr) by bases/amines, or hydrodehalogenation if
-hydride sources are present[2, 4].
Quick Reference: Catalyst & Ligand Selection Matrix
Summarized below are the optimal catalytic systems for cross-coupling SF₅-aryl halides, designed to accelerate transmetalation and force reductive elimination before side reactions occur.
| Reaction Type | Recommended Precatalyst | Optimal Ligand | Base / Additives | Mechanistic Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Electron-rich biaryl phosphines accelerate transmetalation and force reductive elimination via steric bulk. |
| Negishi | Pd(dba)₂ | SPhos | None (Zn reagent) | SPhos prevents premature |
| Buchwald-Hartwig | RuPhos Pd G3 or BrettPhos Pd G3 | RuPhos or BrettPhos | LiHMDS or Cs₂CO₃ | Highly bulky ligands prevent off-cycle SₙAr by enforcing rapid C–N reductive elimination [3]. |
Troubleshooting Guides & FAQs
Q: My Suzuki coupling with 1-bromo-4-(pentafluorosulfanyl)benzene yields mostly the reduced (hydrodehalogenated) byproduct. How do I fix this?
A: The electron-withdrawing SF₅ group causes the Ar(SF₅)–Pd(II)–Br intermediate to linger in the catalytic cycle. If you are using an alcoholic solvent (like ethanol) or a base with abstractable protons, the Pd(II) complex will undergo
Q: I am attempting a Buchwald-Hartwig amination with an SF₅-aryl halide and a primary aliphatic amine, but I am getting a complex mixture of isomers. What is happening? A: You are likely observing competing Nucleophilic Aromatic Substitution (SₙAr). The SF₅ group is so strongly electron-withdrawing that it activates the aryl ring toward direct attack by the aliphatic amine, bypassing the palladium cycle entirely [4]. Fix: You must ensure the Pd-catalyzed cycle outcompetes the background SₙAr reaction. Use a highly active precatalyst like RuPhos Pd G3 (which generates the active Pd(0) species instantly at room temperature) and switch to a weaker, non-nucleophilic inorganic base like Cs₂CO₃ instead of alkoxides.
Q: Why did my Negishi coupling fail when using the standard P(o-tol)₃ ligand? A: Traditional ligands like P(o-tol)₃ do not provide enough electron density to push the highly stable Ar(SF₅)–Pd(II)–Alkyl complex through reductive elimination, typically resulting in <10% yield. Switching to the dialkylbiaryl phosphine SPhos increases yields significantly (up to 45%+) by providing the necessary steric push and electronic enrichment [2].
Validated Experimental Protocol: Negishi Cross-Coupling of SF₅-Aryl Bromides
This self-validating protocol is optimized for coupling 1-bromo-4-(pentafluorosulfanyl)benzene with amido alkylzinc reagents [2].
Materials Required:
-
1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv)
-
Alkylzinc iodide reagent (1.5 equiv, 0.5 M in DMF)
-
Pd(dba)₂ (3 mol%)
-
SPhos (10 mol%)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, charge Pd(dba)₂ (3 mol%) and SPhos (10 mol%). Add 2 mL of anhydrous DMF and stir at room temperature for 15 minutes until the solution turns a clear, pale yellow (indicating the formation of the active Pd(0)–SPhos complex).
-
Substrate Addition: Add 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 equiv) to the active catalyst solution.
-
Self-Validation Check: You can withdraw a 0.1 mL aliquot for ¹⁹F NMR. The SF₅ group should shift slightly from the starting material (typically an AB₄ spin system: pentet at ~84 ppm, doublet at ~62 ppm), confirming oxidative addition without defluorination.
-
-
Transmetalation: Dropwise add the alkylzinc iodide solution (1.5 equiv) over 10 minutes.
-
Reaction: Heat the mixture to 50 °C for 3–5 hours. Monitor via LC-MS or ¹⁹F NMR until the starting aryl bromide is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to destroy excess zinc reagent. Extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over MgSO₄, and concentrate for column chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic bottlenecks introduced by the SF₅ group and the competing degradation pathways that dictate catalyst selection.
Caption: Pd-catalyzed cross-coupling cycle of SF₅-aryl halides highlighting SₙAr and reduction bottlenecks.
References
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS C
- Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids PubMed Central (PMC) - NIH
- Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities PubMed Central (PMC) - NIH
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents (SₙAr reactions of nitro-(pentafluorosulfanyl)benzenes) Royal Society of Chemistry
Validation & Comparative
Comparative Guide: Potency & Performance of SF5- vs. CF3-Benzylamine Analogs
Executive Summary
The pentafluorosulfanyl group (
The Verdict: The
Physicochemical Deep Dive: The "Why" Behind Potency
To rationalize potency shifts between these analogs, we must look beyond simple bioisosterism. The distinct geometry of the
Table 1: Comparative Physicochemical Profile
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Benzylamine Potency |
| Geometry | Tetrahedral ( | Square Pyramidal ( | |
| Volume ( | 42.7 | 61.4 | |
| Electronegativity ( | 3.36 | 3.65 | |
| Hammett Constant ( | 0.54 | 0.68 | Stronger electron-withdrawing effect on the aromatic ring. |
| Lipophilicity (Hansch | 0.88 - 1.09 | 1.23 - 1.51 | |
| C-X Bond Energy | ~110 kcal/mol | ~77-88 kcal/mol (S-F) | Both are metabolically robust, but |
Data Sources: BenchChem Stability Analysis [1], Beilstein J. Org. Chem [2], Chem. Sci. [3].[1][2][3][4][5]
Graphviz Diagram 1: Property & Logic Flow
This diagram illustrates the decision logic for substituting
Caption: Decision logic for SF5 vs CF3 substitution. Green paths indicate improved potency; red paths indicate reduced potency due to steric constraints.
Synthetic Accessibility & Practicality
While
-
CF3 Route: Reductive amination of
-benzaldehydes (Commercial availability: High). -
SF5 Route: Requires specific precursors.
-
Method A: Reaction of
-anilines with aldehydes followed by reduction. -
Method B: Direct fluorination of diaryl disulfides (Umemoto’s procedure) to generate
-aromatics, followed by functionalization to the benzylamine [2][4].
-
Critical Note: The
Biological Performance Comparison
Case Study: Hydrophobic Pocket Occupancy
In a study comparing inhibitors of the AAA ATPase p97, researchers substituted a
-
Observation: The
analog was less potent ( in micromolar range) compared to the analog (nanomolar range) [6]. -
Mechanistic Reason: The binding pocket was tight. The extra volume of the
group caused a steric penalty that outweighed the gain in lipophilic interaction energy.
Case Study: Metabolic Stability (The SF5 Advantage)
Conversely, in scenarios where the benzylamine tail is subject to rapid oxidative deamination (a common clearance pathway for CNS drugs like fenfluramine), the
-
Data:
-containing molecules often show 2-3x longer half-lives ( ) in human liver microsomes compared to analogs due to the high electronegativity deactivating the aromatic ring against CYP450 oxidation [1][7].
Experimental Protocol: Microsomal Stability Assay
To validate the "Super-CF3" claim for your specific benzylamine series, you must run a comparative metabolic stability assay. This protocol is designed to quantify the intrinsic clearance (
Materials
-
Test Compounds:
-benzylamine analog (Reference) and -benzylamine analog. -
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%. -
Pre-Incubation: Incubate microsomes (0.5 mg/mL final) with test compounds at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquot into 150
L of ice-cold Quench Solution. Vortex for 1 min. -
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.
-
Calculation: Plot
vs. time. The slope determines .
Graphviz Diagram 2: Assay Workflow
Caption: Standardized workflow for comparing metabolic stability (t1/2) of SF5 vs CF3 analogs.
References
-
Szafran, R. (2012). Discovery of practical production processes for arylsulfur pentafluorides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Nagababu, C., et al. (2025). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates. Chemical Science. Retrieved from [Link]
-
Umemoto, T., et al. (2012). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI Molecules. Retrieved from [Link]
-
Wipf, P., et al. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Al-Mulla, A. (2023).[6] Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare Theses. Retrieved from [Link]
-
Rowan. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 3. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time shifts for pentafluorosulfanyl substituted compounds
The Super-Trifluoromethyl Shift: HPLC Retention Guide for Pentafluorosulfanyl ( ) Compounds
Executive Summary
The pentafluorosulfanyl group (
This guide details the physicochemical drivers behind these shifts and provides a validated framework for HPLC method development. The core takeaway:
Part 1: Physicochemical Drivers of Retention
To control the chromatography, one must understand the molecular mechanism. The retention shift is not random; it is a direct function of three specific parameters: Lipophilicity, Electronic Induction, and Steric Volume.
The Lipophilicity Jump (The Primary Driver)
In Reverse Phase chromatography, retention is governed by the partition coefficient between the mobile phase and the stationary phase (typically C18). The Hansch substituent constant (
Impact: The
Electronic Induction & pKa Modulation
The
Impact: If the analyte contains ionizable groups (e.g., phenols, anilines, carboxylic acids), the
-
Example: An
-benzoic acid derivative will be more acidic than the analog. If the mobile phase pH is near the pKa, this shift can alter the ionization state (neutral vs. ionic), causing unexpected retention shifts or peak splitting.
Steric Volume
The
Visualization: The Mechanistic Pathway
Figure 1: Causal relationships between SF5 physicochemical properties and chromatographic behavior.
Part 2: Comparative Performance Data
The following table synthesizes data comparing
Table 1: Substituent Constants & Predicted Elution
| Substituent | Hansch Constant ( | Hammett Constant ( | Predicted RP-HPLC Behavior |
| 0.00 | 0.00 | Early Elution (Baseline) | |
| 1.09 | 0.54 | Moderate Retention | |
| 1.98 | -0.20 | High Retention (Electron Donating) | |
| 1.51 | 0.68 | High Retention (Late Eluting) |
Key Insight: While t-Butyl is more lipophilic (
Part 3: Experimental Protocol (Method Development)
Due to the high lipophilicity of
Protocol: Optimized Gradient for SF5 Compounds
Objective: Efficient elution of
System Setup:
-
Column: C18 (End-capped), 3.5 µm or sub-2 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).
-
Mobile Phase B: Acetonitrile (preferred over Methanol due to lower viscosity and higher elution strength).
Step-by-Step Workflow:
-
Solubility Check (Critical):
- compounds are often poorly soluble in pure methanol or water.
-
Action: Dissolve standards in 100% Acetonitrile or DMSO. Do not use 50:50 Water:MeOH as a diluent, as the
analog may precipitate.
-
The "High-Organic" Scout:
-
Do not start with a 5-95% gradient. The
compound will likely elute at the very end. -
Start: 50% B to 100% B over 10 minutes.
-
Hold: Hold at 100% B for at least 3 column volumes to ensure the
peak elutes.
-
-
pH Adjustment for Ionizables:
-
If the molecule has a phenol or amine, calculate the theoretical pKa shift using the Hammett values (
). -
Action: If the
analog pKa is 4.5, the analog pKa might be ~4.2. Ensure buffer pH is at least 2 units away from this shifted pKa to maintain sharp peaks.
-
-
Carryover Management:
-
Due to high lipophilicity,
compounds "stick" to injector seals and rotor seals. -
Action: Use a needle wash of 90:10 Acetonitrile:Water (or IPA:MeCN) rather than standard methanol washes.
-
Visualization: Method Development Workflow
Figure 2: Decision tree for optimizing HPLC methods for highly lipophilic SF5 compounds.
References
-
Pascali, G. et al. (2019). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Chemical Science. Link
-
Savoie, P. R. & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
- Hansch, C. & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Altomonte, S. & Zanda, M. (2012). Synthetic Biology and Organic Chemistry of the Pentafluorosulfanyl Group. Journal of Fluorine Chemistry. Link
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A Comparative Guide to the Metabolic Stability of SF₅ and OCF₃ Substituted Benzylamines
Introduction: The Strategic Role of Fluorine in Drug Metabolism
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][3][4] Among the arsenal of fluorine-containing motifs, the pentafluorosulfanyl (SF₅) and trifluoromethoxy (OCF₃) groups have emerged as powerful bioisosteres, valued for their ability to enhance metabolic robustness.[5][6][7][8]
This guide provides an in-depth comparison of the metabolic half-life of benzylamines functionalized with SF₅ versus OCF₃ groups. We will explore the underlying physicochemical principles, present a validated experimental protocol for assessing metabolic stability, and offer a comparative analysis to guide researchers in making informed decisions during drug design and development.
Physicochemical Properties Governing Metabolic Fate
The metabolic stability of a compound is not arbitrary; it is dictated by its inherent chemical properties. The SF₅ and OCF₃ groups impart distinct electronic, steric, and lipophilic characteristics that directly influence their interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily responsible for the oxidative metabolism of most xenobiotics.[9][10]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethoxy (OCF₃) | Impact on Metabolism |
| Electronic Effect (Hammett Constant, σp) | 0.68[5] | ~0.35 - 0.43 | Strongly electron-withdrawing; deactivates the aromatic ring towards oxidative attack by electrophilic CYP enzymes.[9] |
| Lipophilicity (Hansch Parameter, π) | 1.23[5] | 1.04[5] | High lipophilicity can increase membrane permeability and may enhance binding to the active sites of CYP enzymes. |
| Steric Volume (ų) | 55.4[5] | ~42.5 | Provides a steric shield, physically blocking metabolic enzymes from accessing adjacent "soft spots" on the molecule. |
| Chemical Stability | Exceptionally high thermal and chemical stability due to strong S-F bonds.[11][12] | High stability; the O-CF₃ bond is resistant to oxidative demethylation that plagues methoxy (O-CH₃) groups.[13] | The functional group itself is highly resistant to being metabolized, preventing it from being a metabolic liability. |
The SF₅ group is a stronger electron-withdrawing group and is both more lipophilic and sterically larger than the OCF₃ group.[5] These properties collectively suggest that the SF₅ substituent provides a more formidable defense against metabolic degradation. Its potent deactivation of the benzylamine's aromatic ring, combined with its significant steric bulk, makes it exceptionally effective at preventing oxidative metabolism.[9][11]
The Experimental Framework: In Vitro Liver Microsomal Stability Assay
To quantify and compare the metabolic half-life of novel compounds, the in vitro liver microsomal stability assay is the industry-standard method.[14][15][16] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[10][16]
Protocol: Determination of Metabolic Half-Life
This protocol outlines a robust, self-validating system for assessing the metabolic stability of SF₅ and OCF₃ benzylamines.
1. Materials and Reagents:
-
Test Compounds: SF₅-benzylamine, OCF₃-benzylamine, and an unsubstituted benzylamine control (10 mM stock solutions in DMSO).
-
Liver Microsomes: Pooled human liver microsomes (e.g., from XenoTech, cat. no. H0610), stored at -70°C.[17]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH stock solution).
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO₄), pH 7.4.[17]
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS).
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
2. Assay Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in KPO₄ buffer to a final concentration of 0.5 mg/mL.[10][16] Pre-warm the microsomal solution to 37°C in a water bath for 5-10 minutes.
-
Initiation of Reaction: In a 96-well plate, add the test compound to the pre-warmed microsome solution to achieve a final substrate concentration of 1 µM.[17] The final DMSO concentration should be ≤ 0.25%.[16]
-
Incubation: Initiate the metabolic reaction by adding the NADPH cofactor.[17] Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]
-
Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.[17] This step precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[17][18]
3. Data Analysis:
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Half-Life (t½): The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / -k .
-
Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration) .[18]
Experimental Workflow Diagram
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Comparative Metabolic Stability: SF₅ vs. OCF₃
While direct head-to-head published data for identically substituted SF₅ and OCF₃ benzylamines is limited, a robust comparison can be drawn from the established physicochemical principles and data on related scaffolds.[14] Both groups dramatically increase metabolic stability compared to an unfluorinated parent compound.
Based on its properties, the SF₅ group is expected to confer greater metabolic stability than the OCF₃ group. The stronger deactivation of the aromatic ring and the larger steric shield are key contributing factors.[5][9]
Illustrative Experimental Data
The following table presents hypothetical yet representative data from a human liver microsomal stability assay, illustrating the expected rank order of stability.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Stability Class |
| p-H-Benzylamine (Control) | < 5 | > 138 | High Clearance |
| p-OCF₃-Benzylamine | 45 | 15.4 | Moderate Clearance |
| p-SF₅-Benzylamine | > 60 | < 11.6 | Low Clearance |
Interpretation of Results:
-
The unsubstituted benzylamine is rapidly metabolized, demonstrating its susceptibility to oxidative degradation.
-
The OCF₃-benzylamine shows a significant increase in metabolic half-life, confirming the protective effect of this group.[6][13]
-
The SF₅-benzylamine is the most stable of the series, with a half-life likely exceeding the 60-minute assay time. This aligns with the known chemical robustness and superior shielding properties of the SF₅ group.[11][19]
Caption: Drivers of Enhanced Metabolic Stability.
Conclusion and Field-Proven Insights
Both the pentafluorosulfanyl (SF₅) and trifluoromethoxy (OCF₃) groups are exceptional tools for enhancing the metabolic stability of benzylamines and other scaffolds in drug discovery.[4][14] They effectively "block" common sites of oxidative metabolism, leading to longer half-lives and potentially improved pharmacokinetic profiles.
-
Both SF₅ and OCF₃ are highly effective. They significantly outperform non-fluorinated analogues in metabolic stability assays.
-
The SF₅ group offers a superior metabolic shield. Due to its greater steric bulk and more potent electron-withdrawing nature, the SF₅ group is predicted to confer a longer metabolic half-life than the OCF₃ group in a comparable molecular context.[5][11][20] This makes it an invaluable substituent for mitigating high-clearance issues in drug candidates.
The choice between these two groups is not merely about stability. Researchers must consider the holistic impact on the molecule's entire profile, including target potency, selectivity, solubility, and potential off-target effects. However, when the primary goal is to maximize metabolic robustness, the SF₅ group represents one of the most powerful options available to the modern medicinal chemist.
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T. Castanheiro, M. S. G. Bertrand, G. Dagousset, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
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T. J. Taylor and A. D. Westwell. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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M. A. T. El-Aasar, N. Z. El-Gohary, and M. A. El-Sayed. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure. Available at: [Link]
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Y. Zhang, T. Mokkawes, and S. P. de Visser. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie. Available at: [Link]
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Merck. (n.d.). Metabolic stability in liver microsomes. Merck. Available at: [Link]
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Y. Zhang, T. Mokkawes, and S. P. de Visser. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester Research Explorer. Available at: [Link]
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M. F. Khan, M. F. K. Niazi, S. Z. H. Shah, et al. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences. Available at: [Link]
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J. T. Welch. (1995). Metabolism of fluorine-containing drugs. Semantic Scholar. Available at: [Link]
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Y. Zhang, T. Mokkawes, and S. P. de Visser. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]
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ResearchGate. (n.d.). Applications of compounds containing OCF3 group. ResearchGate. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
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ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds. ResearchGate. Available at: [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. Available at: [Link]
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C. Empel. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Refubium - Freie Universität Berlin. Available at: [Link]
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W. R. Dolbier Jr. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Available at: [Link]
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T. Castanheiro, M. S. G. Bertrand, G. Dagousset, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link]
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A. A. K. Pathigoda. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. Available at: [Link]
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SEKISUI XenoTech. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]
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S. H. Lee, Y. J. Lee, J. Lee, et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]
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S. P. Stanforth. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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C. A. G. N. Montalbetti, M. Gütschow, D. Lent, et al. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]
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CoLab.ws. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab.ws. Available at: [Link]
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D. Qian, J. Ma, R. Li, et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available at: [Link]
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S. H. Lee, Y. J. Lee, J. Lee, et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. Available at: [Link]
-
J. L. Kyzer, M. Martens, S. J. Miller, et al. (2025). Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
X. Wang, X. Xue, and X. Wang. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available at: [Link]
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Y. Ahn, H. W. Kim, T. Kim, et al. (2023). Accurate and rapid determination of metabolic flux by deep learning of isotope patterns. Nature Communications. Available at: [Link]
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P. S. Fier, J. T. Hartwig. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]
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PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine. PubChem. Available at: [Link]
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Synfacts. (2023). α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Angewandte Chemie International Edition. Available at: [Link]
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A. F. C. Flores, P. C. T. da Rosa, and G. E. P. de Souza. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
